molecular formula C13H18N2O2 B8797698 N-tert-butyl-2-acetamidobenzamide

N-tert-butyl-2-acetamidobenzamide

Cat. No.: B8797698
M. Wt: 234.29 g/mol
InChI Key: RBKKUUZGVQNUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-acetamidobenzamide is a synthetic organic compound featuring a benzamide core substituted with an N-tert-butyl group and an acetamido moiety. This structure places it within a class of molecules known to be of significant interest in medicinal chemistry and drug discovery research. The presence of the tert-butyl group is a common strategy in lead optimization to modulate the compound's metabolic stability and binding affinity by introducing steric bulk . The core benzamide structure is a privileged scaffold in pharmaceutical sciences, often serving as a key building block for the synthesis of more complex molecules. The synthesis of such amide bonds is a fundamental transformation in organic chemistry, frequently accomplished using robust coupling reagents that ensure high yield and minimal racemization . Researchers may utilize this compound as a critical intermediate in the development of novel therapeutic agents, particularly for targets within the central nervous system, as structurally similar aminobenzamide compounds have been investigated for their potential effects on neurodegenerative pathways . Its well-defined structure also makes it a suitable candidate for structure-activity relationship (SAR) studies, helping to elucidate the role of specific substituents on biological activity. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-acetamido-N-tert-butylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-9(16)14-11-8-6-5-7-10(11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)

InChI Key

RBKKUUZGVQNUQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)NC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N-tert-butyl-2-acetamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted physicochemical properties of N-tert-butyl-2-acetamidobenzamide. Due to a lack of specific experimental data in publicly available literature, this document presents a putative synthesis pathway and forecasted spectroscopic data based on analogous chemical structures and established organic chemistry principles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential evaluation of this compound.

Chemical Structure and Properties

This compound is a substituted benzamide with a molecular formula of C13H18N2O2. The structure features a central benzene ring substituted at the 1 and 2 positions. The primary functional group is a benzamide, with a tert-butyl group attached to the amide nitrogen. At the ortho position (C2), an acetamido group is present.

The presence of both amide linkages suggests the potential for hydrogen bonding, which would influence its melting point, solubility, and biological interactions. The bulky tert-butyl group is expected to introduce steric hindrance, potentially influencing the molecule's conformation and reactivity.

Caption: Chemical structure of this compound.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from 2-aminobenzoic acid (anthranilic acid). The synthesis would involve two key amide bond formation steps.

synthesis_workflow start 2-Aminobenzoic Acid step1 Acetylation of the Amino Group start->step1 intermediate 2-Acetamidobenzoic Acid step1->intermediate step2 Amide Coupling with tert-Butylamine intermediate->step2 product This compound step2->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Acetamidobenzoic Acid

  • Dissolve 2-aminobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of water and a base like sodium bicarbonate.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-acetamidobenzoic acid.

Step 2: Synthesis of this compound

  • Suspend 2-acetamidobenzoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add tert-butylamine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.2 - 8.4d1HAromatic H
~ 7.4 - 7.6m2HAromatic H
~ 7.0 - 7.2t1HAromatic H
~ 7.8 (broad s)s1HNH (acetamido)
~ 6.0 (broad s)s1HNH (benzamide)
~ 2.2s3HCH₃ (acetyl)
~ 1.4s9HC(CH₃)₃ (tert-butyl)

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 169.0C=O (acetamido)
~ 167.0C=O (benzamide)
~ 138.0Aromatic C (quaternary)
~ 132.0Aromatic CH
~ 129.0Aromatic CH
~ 125.0Aromatic C (quaternary)
~ 123.0Aromatic CH
~ 121.0Aromatic CH
~ 52.0C (tert-butyl quaternary)
~ 28.5C(CH₃)₃ (tert-butyl)
~ 25.0CH₃ (acetyl)

Table 3: Predicted IR Data (KBr pellet)

Wavenumber (cm⁻¹)Assignment
~ 3300N-H stretch (amide)
~ 3050C-H stretch (aromatic)
~ 2970C-H stretch (aliphatic)
~ 1680C=O stretch (amide I, acetamido)
~ 1650C=O stretch (amide I, benzamide)
~ 1530N-H bend (amide II)
~ 1600, 1480C=C stretch (aromatic)

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available literature detailing the biological activity or the mechanism of action of this compound. Therefore, its potential therapeutic applications and involvement in any specific signaling pathways remain undetermined. Further research, including in vitro and in vivo screening, would be necessary to elucidate any biological effects of this compound.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its structure and a proposed synthetic route. The provided spectroscopic data are predictive and await experimental verification. The absence of biological data highlights an opportunity for future research to explore the potential pharmacological properties of this and related molecules. This document aims to facilitate such research by providing a starting point for its synthesis and characterization.

An In-depth Technical Guide to the Synthesis of N-tert-butyl-2-acetamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Two primary retrosynthetic strategies are presented, each involving two key chemical transformations. A third, alternative pathway is also discussed. Each section includes detailed experimental protocols derived from similar transformations, quantitative data where available, and workflow diagrams to illustrate the chemical processes.

Proposed Synthetic Pathways

The synthesis of N-tert-butyl-2-acetamidobenzamide can be logically approached from two primary starting points, as illustrated in the retrosynthetic analysis below.

G Reactant Anthranilic Acid Product 2-Acetamidobenzoic Acid Reactant->Product Acetylation Reagent Acetic Anhydride Reagent->Product G cluster_A Method A: Acyl Chloride cluster_B Method B: Coupling Reagent Acid_A 2-Acetamidobenzoic Acid AcylChloride 2-Acetamidobenzoyl chloride Acid_A->AcylChloride SOCl2 or (COCl)2 Product_A N-tert-butyl-2- acetamidobenzamide AcylChloride->Product_A tert-Butylamine, Base Acid_B 2-Acetamidobenzoic Acid Product_B N-tert-butyl-2- acetamidobenzamide Acid_B->Product_B Reagents_B tert-Butylamine + Coupling Reagent (e.g., HATU, EDC) Reagents_B->Product_B G Reactant Isatoic Anhydride Product N-tert-butyl-2-aminobenzamide Reactant->Product Ring Opening / Amidation Reagent tert-Butylamine Reagent->Product G Reactant N-tert-butyl-2-aminobenzamide Product This compound Reactant->Product Acetylation Reagent Acetic Anhydride or Acetyl Chloride Reagent->Product G Reactant 2-Acetamidobenzonitrile Product This compound Reactant->Product Ritter Reaction Reagents 1. tert-Butanol, H₂SO₄ 2. H₂O Reagents->Product

An In-Depth Technical Guide to N-tert-butyl-2-acetamidobenzamide and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-tert-butyl-2-acetamidobenzamide belongs to the class of N-substituted benzamides, a versatile scaffold in medicinal chemistry and materials science. The core structure, featuring a benzamide moiety with N-tert-butyl and 2-acetamido substitutions, suggests potential for diverse chemical interactions and biological activities. However, a thorough investigation of this specific molecule has not been extensively reported. This document aims to consolidate the available chemical properties of closely related analogs to serve as a foundational resource for researchers, scientists, and drug development professionals.

Chemical Properties of Structural Analogs

Due to the limited data on the target compound, this section summarizes the known chemical properties of several structural analogs. These analogs share key functional groups with this compound and can provide a preliminary understanding of its potential physicochemical characteristics.

N-(tert-Butyl)benzamide

A simple analog lacking the 2-acetamido group.

Table 1: Chemical Properties of N-(tert-Butyl)benzamide

PropertyValueReference
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Melting Point 134–135 °C[2]
Appearance White solid[2]
CAS Number 5894-65-5[3]
N-tert-Butyl-2-benzothiazolesulfenamide

This compound, while structurally more complex, shares the N-tert-butyl group and provides insight into the behavior of related amide-like structures.

Table 2: Chemical Properties of N-tert-Butyl-2-benzothiazolesulfenamide

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂S₂[4][5]
Molecular Weight 238.37 g/mol [4][5]
Melting Point 105 °C[6][7][8]
Boiling Point 344.1±25.0 °C (Predicted)[6][8]
Density 1.29 g/cm³[6][8]
Appearance Light yellow-brown powder[6]
Solubility Soluble in benzene, dichloromethane, carbon tetrachloride, ethyl acetate, acetone, ethanol, and gasoline. Insoluble in water.[6]
CAS Number 95-31-8[4][9][10]
N-tert-Butylacetamide

A simple aliphatic amide that provides basic information on the N-tert-butyl amide linkage.

Table 3: Chemical Properties of N-tert-Butylacetamide

PropertyValueReference
Molecular Formula C₆H₁₃NO[11][12]
Molecular Weight 115.18 g/mol [11]
Melting Point 95-99 °C[11]
Solubility Soluble in water[11]
CAS Number 762-84-5[11]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not available. However, general synthetic routes for related N-tert-butyl amides often involve the reaction of a corresponding acid chloride with tert-butylamine or the use of coupling agents. The synthesis of N-tert-butyl amides from nitriles using di-tert-butyl dicarbonate has also been reported.[13]

General Synthesis of N-tert-Butylbenzamides (Illustrative)

A common method for the synthesis of N-tert-butylbenzamides involves the reaction of benzoyl chloride with tert-butylamine in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.

Workflow for a Hypothetical Synthesis:

G reagents Benzoyl Chloride + tert-Butylamine + Triethylamine reaction Reaction Mixture reagents->reaction Combine solvent Dichloromethane solvent->reaction Dissolve workup Aqueous Workup reaction->workup Quench purification Column Chromatography workup->purification Isolate Organic Layer product N-tert-Butylbenzamide purification->product Purify

Caption: General workflow for the synthesis of N-tert-butylbenzamides.

Spectroscopic Data of Analogs

Spectroscopic data is crucial for the identification and characterization of chemical compounds. Below is a summary of available data for some of the analogs.

N-(tert-Butyl)benzamide
  • ¹H NMR (400 MHz, CDCl₃): δ 7.70 (m, 2H), 7.45–7.37 (m, 3H), 5.97 (br s, 1H), 1.46 (s, 9H).[2]

  • ¹³C NMR (100 MHz, CDCl₃): δ 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8.[2]

  • IR (KBr): νmax 3332 (NH), 1643 (C=O) cm⁻¹.[2]

N-tert-Butyl-2-benzothiazolesulfenamide
  • ¹³C NMR data is available, indicating the complexity of the molecule. [14]

  • FTIR and Mass Spectrometry data are also available in various databases. [14]

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or associated signaling pathways for this compound. The diverse biological activities of other benzamide derivatives, which include roles as enzyme inhibitors and receptor modulators, suggest that this compound could be a candidate for biological screening.

Logical Relationship for Future Investigation:

G synthesis Synthesis and Purification characterization Structural Characterization (NMR, MS, X-ray) synthesis->characterization screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) characterization->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies hit_id->moa pathway Signaling Pathway Elucidation moa->pathway

Caption: A logical workflow for the future investigation of this compound.

Conclusion and Future Directions

This technical guide highlights a significant gap in the scientific literature concerning the chemical and biological properties of this compound. While data from structural analogs provide a preliminary basis for understanding its potential characteristics, dedicated research is necessary to fully elucidate its properties. Future work should focus on the synthesis, purification, and comprehensive characterization of this compound. Subsequent biological screening could unveil novel therapeutic or industrial applications. The information presented here serves as a foundational resource to inspire and guide these future research endeavors.

References

Unveiling the Potential Mechanism of Action of 2-Acetamidobenzamides: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative Note: Direct pharmacological data, including the precise mechanism of action, for N-tert-butyl-2-acetamidobenzamide is not available in the current body of scientific literature. This technical guide, therefore, presents a detailed analysis of the known biological activities of the broader class of 2-acetamidobenzamides , to which this compound belongs. The information herein is primarily derived from studies on structurally related analogs and offers a scientifically grounded projection of its potential therapeutic action, particularly in the context of oncology. This document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

The 2-acetamidobenzamide scaffold has emerged as a promising pharmacophore in medicinal chemistry. While the specific biological profile of this compound remains uncharacterized, extensive research on analogous compounds, particularly 2-(2-phenoxyacetamido)benzamides, reveals a potent antiproliferative mechanism of action against various cancer cell lines. The primary mode of action identified is the induction of cell cycle arrest at the G0/G1 phase, leading to programmed cell death (apoptosis) through the activation of caspase signaling pathways. This guide will synthesize the available quantitative data, experimental methodologies, and proposed signaling cascades for this class of compounds.

Core Mechanism of Action: Insights from Analogs

Studies on a series of 2-(2-phenoxyacetamido)benzamides have demonstrated significant growth-inhibitory effects on multiple tumor cell lines.[1][2] The most active compounds within this class exhibit antiproliferative activity at low micromolar and even submicromolar concentrations.[1]

The proposed mechanism for this anticancer activity involves:

  • Cell Cycle Arrest: The compounds effectively halt the progression of the cell cycle at the G0/G1 checkpoint. This prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting cell division.

  • Induction of Apoptosis: Following cell cycle arrest, the compounds trigger apoptosis, a controlled process of cell death. This is mediated through the activation of caspases, which are a family of proteases that play a crucial role in the apoptotic signaling cascade.[1][2]

A closely related compound, 2-(Acetylamino)benzamide (also known as o-Acetamidobenzamide or NP-101A), which lacks the N-tert-butyl group, has been identified as a natural product with antifungal properties.[3] This suggests that the 2-acetamidobenzamide core structure may possess a range of biological activities.

Quantitative Data Summary

The antiproliferative activity of various 2-(2-phenoxyacetamido)benzamide derivatives has been quantified against a panel of cancer cell lines. The following table summarizes the growth inhibition data for selected active compounds.

Compound IDCell LineGI50 (µM)
Compound 17f K562 (Leukemia)0.89
A549 (Non-Small Cell Lung)1.23
HCT-116 (Colon)0.95
Compound 17g K562 (Leukemia)0.76
A549 (Non-Small Cell Lung)1.11
HCT-116 (Colon)0.88
Compound 17h K562 (Leukemia)0.92
A549 (Non-Small Cell Lung)1.34
HCT-116 (Colon)1.02
GI50: Concentration causing 50% growth inhibition.
(Data synthesized from publicly available research on 2-(2-phenoxyacetamido)benzamides)

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research of 2-(2-phenoxyacetamido)benzamides.

Synthesis of 2-(2-phenoxyacetamido)benzamides
  • Preparation of Acid Chlorides: The appropriately substituted phenoxyacetic acids are refluxed with thionyl chloride in an anhydrous solvent (e.g., benzene) for a specified duration. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude acid chloride.

  • Condensation Reaction: The synthesized acid chloride is dissolved in a suitable solvent (e.g., anhydrous pyridine) and added dropwise to a cooled solution of the appropriate 2-aminobenzamide derivative.

  • Work-up and Purification: The reaction mixture is stirred at room temperature, followed by the addition of water to precipitate the crude product. The solid is collected by filtration, washed, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final 2-(2-phenoxyacetamido)benzamide.[1]

In Vitro Antiproliferative Assay
  • Cell Culture: Human cancer cell lines (e.g., K562, A549, HCT-116) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • Cell Viability Measurement: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay. The absorbance is read using a microplate reader.

  • Data Analysis: The GI50 values are calculated from the dose-response curves.

Cell Cycle Analysis
  • Cell Treatment and Fixation: Cells are treated with the test compound at its GI50 concentration for a defined time (e.g., 24 hours). The cells are then harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

Apoptosis Assay (Caspase Activation)
  • Cell Lysis: Cells are treated with the test compound, and cell lysates are prepared using a specific lysis buffer.

  • Western Blot Analysis: The protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key apoptotic proteins (e.g., pro-caspase-3, cleaved caspase-3).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. A decrease in pro-caspase-3 and an increase in cleaved caspase-3 indicate apoptosis induction.[2]

Visualizing the Molecular Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating the antiproliferative effects of 2-acetamidobenzamides.

G cluster_workflow Experimental Workflow for Antiproliferative Evaluation start Start: Synthesized 2-Acetamidobenzamide Analog cell_culture 1. Cancer Cell Line Culture (e.g., K562, A549) start->cell_culture treatment 2. Treatment with Compound (Varying Concentrations) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., SRB, MTT) treatment->viability_assay gi50 4. Calculate GI50 Value viability_assay->gi50 cell_cycle 5. Cell Cycle Analysis (Flow Cytometry) gi50->cell_cycle apoptosis_assay 6. Apoptosis Assay (Western Blot for Caspases) gi50->apoptosis_assay end End: Elucidation of Mechanism cell_cycle->end apoptosis_assay->end G cluster_pathway Proposed Apoptotic Signaling Pathway compound 2-Acetamidobenzamide Analog cell Cancer Cell compound->cell g0g1_arrest G0/G1 Phase Cell Cycle Arrest cell->g0g1_arrest Inhibition of Progression pro_caspase3 Pro-caspase-3 g0g1_arrest->pro_caspase3 Triggers Signal caspase3 Cleaved Caspase-3 (Active) pro_caspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis Execution

References

N-tert-butyl-2-acetamidobenzamide: A Review of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the discovery and history of N-tert-butyl-2-acetamidobenzamide. Extensive literature and database searches indicate that this specific chemical entity is not a well-documented compound. As such, there is a notable absence of established research pertaining to its synthesis, characterization, and biological activity. This document, therefore, serves to summarize the current void of information and, in its place, proposes a theoretical framework for its synthesis and potential characterization based on established chemical principles and related known compounds.

Discovery and History

Following a comprehensive review of scientific literature and chemical databases, it has been determined that this compound does not have a documented history of discovery or synthesis. No records of its isolation, characterization, or biological evaluation were found in prominent chemical databases such as PubChem or in the broader scientific literature. This suggests that this compound may be a novel compound that has not yet been synthesized or reported.

Proposed Synthesis

While no specific synthesis for this compound has been reported, a plausible synthetic route can be proposed based on standard organic chemistry methodologies for amide bond formation. A potential two-step synthesis is outlined below.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Acetylation of 2-aminobenzamide cluster_1 Step 2: N-tert-butylation of 2-acetamidobenzamide A 2-aminobenzamide E 2-acetamidobenzamide A->E Reacts with B Acetic anhydride or Acetyl chloride B->E in the presence of C Pyridine or Triethylamine (base) C->E D Dichloromethane (solvent) D->E F 2-acetamidobenzamide J This compound F->J Reacts with G tert-Butyl bromide G->J in the presence of H Strong base (e.g., NaH) H->J I Anhydrous THF (solvent) I->J

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies

Step 1: Synthesis of 2-acetamidobenzamide

This procedure is based on known methods for the acetylation of anilines.

  • Reaction Setup: To a solution of 2-aminobenzamide (1 equivalent) in a suitable solvent such as dichloromethane, add a base like pyridine or triethylamine (1.1 equivalents).

  • Addition of Acetylating Agent: Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-acetamidobenzamide.

Step 2: Synthesis of this compound

This proposed step involves the N-alkylation of the amide.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend a strong base such as sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Add a solution of 2-acetamidobenzamide (1 equivalent) in anhydrous THF dropwise to the suspension at 0 °C. Stir the mixture for 30-60 minutes to allow for deprotonation.

  • Alkylation: Add tert-butyl bromide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature. The reaction may require heating to proceed.

  • Workup: After the reaction is complete (as monitored by TLC), carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography.

Quantitative Data

As this compound is not a documented compound, there is no available quantitative data regarding its physicochemical properties, biological activity, or pharmacokinetic parameters. The following tables are placeholders that would be populated upon the successful synthesis and characterization of the compound.

Table 1: Physicochemical Properties (Hypothetical)

Property Value
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol
Melting Point To be determined
Boiling Point To be determined
Solubility To be determined

| logP | To be determined |

Table 2: In Vitro Activity (Hypothetical)

Assay IC₅₀ / EC₅₀
[Target 1] To be determined
[Target 2] To be determined
[Cell Line 1] Viability To be determined

| [Cell Line 2] Viability | To be determined |

Signaling Pathways and Mechanism of Action

Without any biological data, it is not possible to describe any signaling pathways modulated by this compound or its mechanism of action. Any such discussion would be purely speculative. Should the compound be synthesized and screened, its structural motifs might suggest potential target classes to investigate, such as enzymes or receptors that bind benzamide-containing ligands.

Conclusion

This compound appears to be a novel chemical entity with no reported discovery or history in the scientific literature. This guide has proposed a plausible synthetic route and outlined the necessary steps for its potential creation and characterization. Future research would first need to focus on the successful synthesis and purification of the compound, followed by comprehensive structural elucidation using techniques such as NMR, mass spectrometry, and X-ray crystallography. Subsequently, its physicochemical properties could be determined, and its biological activity could be explored through in vitro and in vivo screening to identify any potential therapeutic applications.

An In-depth Technical Guide to N-tert-butyl-2-acetamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyl-2-acetamidobenzamide is a small molecule of interest within medicinal chemistry, belonging to the broader class of acetamidobenzamides. While specific literature on this exact compound is not extensively available, its structural motifs—an N-tert-butyl amide and a 2-acetamidobenzamide core—are present in various biologically active molecules. This guide provides a comprehensive overview based on analogous compounds, covering its proposed synthesis, predicted physicochemical properties, and potential biological activities, with a focus on antiproliferative effects. Detailed experimental protocols and conceptual diagrams are provided to facilitate further research and development.

Introduction

The 2-acetamidobenzamide scaffold is a recognized pharmacophore with a range of biological activities.[1] Various derivatives have been synthesized and evaluated for their potential as therapeutic agents, particularly in oncology.[2] The introduction of an N-tert-butyl group is a common strategy in drug design aimed at enhancing metabolic stability and modulating pharmacokinetic properties.[3] This guide consolidates available information on related compounds to provide a foundational understanding of this compound for researchers and drug development professionals.

Physicochemical Properties

PropertyPredicted ValueReference CompoundCitation
Molecular FormulaC₁₃H₁₈N₂O₂--
Molecular Weight234.29 g/mol --
Melting Point~180-190 °C2-acetamidobenzamide[4][5]
pKa~3.62-Acetamidobenzoic acid[6]
LogP~2.5Calculated-
SolubilitySparingly soluble in water, soluble in organic solvents like DMSO, DMF, and alcohols.General amide characteristics-

Synthesis and Experimental Protocols

Two primary synthetic routes are proposed for the preparation of this compound.

Route 1: Amidation of 2-Acetamidobenzoic Acid

This approach involves the direct coupling of 2-acetamidobenzoic acid with tert-butylamine.

Experimental Protocol:

  • Activation of Carboxylic Acid: To a solution of 2-acetamidobenzoic acid (1 mmol) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (10 mL), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol) and Hydroxybenzotriazole (HOBt) (1.2 mmol). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add tert-butylamine (1.1 mmol) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Synthesis_Route_1 start 2-Acetamidobenzoic Acid intermediate Activated Ester Intermediate start->intermediate Activation reagent1 EDCI, HOBt, DIPEA amine tert-Butylamine product This compound amine->product intermediate->product Amidation

Synthesis of this compound via amidation.

Route 2: Acetylation of 2-Amino-N-tert-butylbenzamide

This alternative route involves the initial synthesis of 2-amino-N-tert-butylbenzamide followed by acetylation.

Experimental Protocol:

  • Synthesis of 2-Amino-N-tert-butylbenzamide: Prepare this intermediate by the amidation of isatoic anhydride with tert-butylamine or by the reduction of 2-nitro-N-tert-butylbenzamide.

  • Acetylation: Dissolve 2-amino-N-tert-butylbenzamide (1 mmol) in a suitable solvent like DCM or pyridine (10 mL). Cool the solution in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 mmol) or acetic anhydride (1.2 mmol) to the cooled solution. If using an acid chloride, a base such as triethylamine or pyridine should be included.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Follow the work-up and purification procedures as described in Route 1.

Synthesis_Route_2 start 2-Amino-N-tert-butylbenzamide product This compound start->product Acetylation reagent Acetyl Chloride or Acetic Anhydride reagent->product

Synthesis via acetylation of an amino precursor.

Potential Biological Activity and Signaling Pathways

Based on studies of structurally related 2-acetamidobenzamides, this compound is hypothesized to possess antiproliferative and pro-apoptotic properties.[1][2]

Antiproliferative Activity

Several novel 2-(2-phenoxyacetamido)benzamides have demonstrated significant in vitro antiproliferative activity against various cancer cell lines, including leukemia (K562).[2] The GI₅₀ values for some of these compounds were in the sub-micromolar range.[1] It is plausible that this compound could exhibit similar cytostatic or cytotoxic effects.

Compound ClassCancer Cell LineActivity (GI₅₀)Citation
2-(2-phenoxyacetamido)benzamidesLeukemia (K562)0.101 - 42.8 µM[1]
2-cinnamamidobenzamidesLeukemia (K562)Inhibition at 10 µM[1]
Proposed Mechanism of Action

The most active analogous compounds have been shown to induce cell cycle arrest, typically in the G0/G1 phase, and promote apoptosis.[2] This is often mediated by the activation of caspases, key enzymes in the apoptotic cascade.

Signaling_Pathway compound This compound cell Cancer Cell compound->cell Enters cell_cycle Cell Cycle Progression (G1/S Transition) cell->cell_cycle Inhibition caspase Caspase Activation cell->caspase Induction apoptosis Apoptosis caspase->apoptosis

Hypothesized signaling pathway for antiproliferative effects.

Experimental Protocol for Biological Evaluation:

  • Cell Culture: Maintain human cancer cell lines (e.g., K562, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay (MTT or SRB): Seed cells in 96-well plates and treat with increasing concentrations of this compound for 48-72 hours. Determine cell viability using a standard MTT or SRB assay to calculate the GI₅₀ value.

  • Cell Cycle Analysis: Treat cells with the compound at its GI₅₀ concentration for 24-48 hours. Harvest, fix, and stain the cells with propidium iodide. Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

  • Apoptosis Assay (Annexin V/PI): Treat cells as for cell cycle analysis. Stain with Annexin V-FITC and propidium iodide and analyze by flow cytometry to quantify apoptotic and necrotic cells.

  • Caspase Activity Assay: Utilize commercially available kits to measure the activity of key caspases (e.g., caspase-3, -8, -9) in cell lysates after treatment with the compound.

Conclusion

While direct experimental data on this compound is sparse, a comprehensive analysis of related compounds provides a strong foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic routes are robust and utilize standard organic chemistry techniques. The predicted antiproliferative and pro-apoptotic activities, based on the known pharmacology of the 2-acetamidobenzamide scaffold, make this compound a compelling target for further investigation in the field of oncology drug discovery. The experimental protocols outlined in this guide offer a clear path for researchers to validate these hypotheses and explore the therapeutic potential of this compound.

References

Molecular weight and formula of N-tert-butyl-2-acetamidobenzamide.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Based on an extensive review of available scientific literature and chemical databases, there is a significant lack of specific technical data for the compound N-tert-butyl-2-acetamidobenzamide . This includes its precise molecular weight, chemical formula, detailed experimental protocols for its synthesis, specific biological signaling pathways, and quantitative data from experimental assays.

This guide, therefore, provides relevant information on the synthesis of the broader class of N-tert-butyl amides as a foundational resource for researchers and professionals in drug development.

Physicochemical Properties

Due to the absence of specific experimental data for this compound, its exact molecular weight and formula are not available in the referenced literature. For the purpose of context, the properties of a structurally related but distinct compound, N-tert-Butyl-2-benzothiazolesulfenamide, are provided below.

PropertyValue
Molecular Formula C₁₁H₁₄N₂S₂
Molecular Weight 238.38 g/mol [1]

Synthesis of N-tert-butyl Amides: A General Overview

The synthesis of N-tert-butyl amides can be accomplished through several synthetic routes. A widely recognized and efficient method is the Ritter reaction, which involves the reaction of a nitrile with a source of a tert-butyl cation, typically under catalytic conditions.

Experimental Protocol: Copper-Catalyzed Ritter Reaction

A mild and practical protocol for the synthesis of N-tert-butyl amides involves the use of di-tert-butyl dicarbonate as the tert-butyl source, catalyzed by copper(II) trifluoromethanesulfonate (Cu(OTf)₂). A key advantage of this method is that it can be conducted under solvent-free conditions at room temperature.[2]

Materials:

  • Nitrile substrate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

General Procedure:

  • In a suitable reaction vessel, the nitrile (1 equivalent) is slowly added dropwise to a mixture of di-tert-butyl dicarbonate (1.5 equivalents) and Cu(OTf)₂ (5 mol%) at ambient temperature.

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Following the completion of the reaction, the product is purified, typically by column chromatography, to yield the desired N-tert-butyl amide.

This synthetic strategy has been shown to be effective for a variety of nitriles, including those with aryl, benzyl, and alkyl functionalities, providing good to excellent yields of the corresponding N-tert-butyl amides.[2]

Biological Activity and Signaling Pathways

There is no information available in the searched scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for This compound . While research on related structures, such as 2-tert-butylbenzothiazole derivatives, has suggested potential effects on mitochondrial function and acetylcholinesterase activity in the context of antifilarial agents, these findings cannot be directly extrapolated to this compound.[3]

Quantitative Data

No quantitative data, such as IC₅₀ or Kᵢ values, for this compound has been reported in the reviewed literature.

Workflow and Pathway Diagrams

As no specific experimental workflows or signaling pathways for this compound are documented, a generalized logical workflow for the synthesis of N-tert-butyl amides via the copper-catalyzed Ritter reaction is presented below.

Synthesis_Workflow Start Reactants: - Nitrile - Di-tert-butyl dicarbonate - Cu(OTf)₂ Reaction Ritter Reaction (Room Temperature) Start->Reaction Combine Monitoring TLC Monitoring Reaction->Monitoring Process Purification Column Chromatography Monitoring->Purification Completion Product N-tert-butyl Amide Purification->Product Isolation

Caption: A generalized workflow for the synthesis of N-tert-butyl amides.

References

Technical Guide: Physicochemical Properties of N-tert-butyl-2-acetamidobenzamide Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "N-tert-butyl-2-acetamidobenzamide" did not yield any specific data regarding its solubility and stability. This suggests that the compound may be novel, not widely studied, or referred to by a different nomenclature. The following technical guide has been prepared using N-tert-butyl-2-benzothiazolesulfenamide (TBBS) as a structural and functional analogue to illustrate the requested data presentation, experimental protocols, and visualizations. Researchers interested in this compound should perform experimental validation for their specific compound of interest, as the data presented here for TBBS is not directly transferable.

Introduction to N-tert-butyl-2-benzothiazolesulfenamide (TBBS)

N-tert-butyl-2-benzothiazolesulfenamide (TBBS) is a widely used delayed-action accelerator in the vulcanization of rubber. Its industrial importance has led to the characterization of its physicochemical properties, including solubility in various organic solvents and stability under different conditions. Understanding these properties is crucial for its application in polymer chemistry and for ensuring its safe handling and storage.

Solubility of N-tert-butyl-2-benzothiazolesulfenamide (TBBS)

The solubility of TBBS has been determined in a range of pure and binary solvents. The following tables summarize the mole fraction solubility (x) at various temperatures (T/K).

Solubility in Pure Solvents
SolventTemperature (K)Mole Fraction (x)
Methanol273.20.0031
283.20.0049
293.20.0076
303.20.0115
313.20.0169
Ethanol273.20.0048
283.20.0074
293.20.0112
303.20.0165
313.20.0238
Toluene273.20.0521
283.20.0715
293.20.0963
303.20.1278
313.20.1673
2-Propanol273.20.0041
283.20.0064
293.20.0097
303.20.0143
313.20.0208
1-Butanol273.20.0062
283.20.0092
293.20.0134
303.20.0193
313.20.0275
tert-Butylamine273.20.0632
283.20.0891
293.20.1225
303.20.1654
313.20.2201
Solubility in Binary Solvent Systems (Methanol + Water)
Initial Methanol Mole FractionTemperature (K)Mole Fraction (x)
1.0298.20.0093
0.9298.20.0041
0.8298.20.0015
0.7298.20.0005
0.6298.20.0002
0.5298.2< 0.0001
0.4298.2< 0.0001

Stability of N-tert-butyl-2-benzothiazolesulfenamide (TBBS)

  • Thermal Stability: TBBS is stable under normal storage conditions.[1] Hazardous polymerization does not occur.[1]

  • Reactivity: It is incompatible with strong oxidizing agents.

  • Decomposition: Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[2]

  • Storage: Should be kept in a dark place, sealed in a dry, room temperature environment.

Experimental Protocols

Gravimetric Method for Solubility Determination

This method was used to determine the solubility of TBBS in various solvents at different temperatures.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis A Add excess TBBS to solvent in a jacketed glass vessel B Seal the vessel A->B C Stir magnetically at constant temperature B->C D Allow to settle for at least 2 hours C->D E Withdraw supernatant with a pre-heated/cooled syringe D->E F Filter through a 0.45 µm filter E->F G Weigh the sample F->G H Evaporate solvent under vacuum at 323.2 K G->H I Weigh the residual solid TBBS H->I J Calculate mole fraction solubility I->J

Figure 1: Workflow for Gravimetric Solubility Determination.
Stability Assessment Workflow

A logical workflow for assessing the stability of a compound like TBBS involves subjecting it to various stress conditions and analyzing for degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare solutions of the compound in relevant solvents B Expose to heat (e.g., 40°C, 60°C) A->B C Expose to light (photostability chamber) A->C D Adjust pH to acidic and basic conditions A->D E Take samples at specified time points B->E C->E D->E F Analyze by HPLC for parent compound and degradation products E->F G Identify degradation products (e.g., LC-MS) F->G H Determine the rate of degradation G->H I Propose degradation pathway H->I

Figure 2: Logical Workflow for Chemical Stability Assessment.

Conclusion

This technical guide provides a framework for understanding the solubility and stability of this compound by using data from the analogue N-tert-butyl-2-benzothiazolesulfenamide. The provided tables, protocols, and workflows are intended to serve as a template for researchers. It is imperative to conduct experimental studies on this compound to determine its specific physicochemical properties, as these will be unique to its structure. The methodologies outlined here represent standard approaches for such a characterization.

References

N-tert-butyl-2-acetamidobenzamide: A Technical Guide to Synthesis, Potential Applications, and Safe Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyl-2-acetamidobenzamide is a benzamide derivative with potential applications in the field of neurodegenerative disease research. While not extensively documented in publicly available literature, a patent application highlights its synthesis and suggests its utility as a neuroprotective agent, particularly in models of Parkinson's disease. This guide aims to consolidate the known information regarding its synthesis, potential biological activity, and recommended safety and handling procedures.

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound is limited. The following table includes data for the related compound, 2-acetamidobenzamide, to provide an estimation of its properties.

PropertyValue (for 2-acetamidobenzamide)Reference
Molecular Formula C9H10N2O2[1]
Molecular Weight 178.19 g/mol [1]
Melting Point 182-184 °C[1]
Boiling Point 438 °C at 760 mmHg[1]
Density 1.261 g/cm³[1]
Flash Point 218.7 °C[1]
LogP 1.517[1]

Synthesis

The synthesis of this compound can be achieved through a multi-step process as outlined in patent literature. The general workflow involves the protection of an amino group, reduction of a nitro group, and subsequent amidation and acetylation reactions.

Experimental Protocol

A representative synthesis involves the following key transformations:

  • Amidation: 2-Nitrobenzoyl chloride is reacted with tert-butylamine to yield N-tert-butyl-2-nitrobenzamide.

  • Reduction: The nitro group of N-tert-butyl-2-nitrobenzamide is reduced to an amino group, for instance using a reducing agent like hydrazine, to form N-tert-butyl-2-aminobenzamide.

  • Acetylation: The resulting aminobenzamide is then acetylated to yield the final product, this compound.

Synthesis Workflow for this compound

G cluster_start Starting Materials cluster_intermediate Intermediate Products cluster_final Final Product 2-Nitrobenzoyl_chloride 2-Nitrobenzoyl chloride N-tert-butyl-2-nitrobenzamide N-tert-butyl-2-nitrobenzamide 2-Nitrobenzoyl_chloride->N-tert-butyl-2-nitrobenzamide Amidation tert-Butylamine tert-Butylamine tert-Butylamine->N-tert-butyl-2-nitrobenzamide N-tert-butyl-2-aminobenzamide N-tert-butyl-2-aminobenzamide N-tert-butyl-2-nitrobenzamide->N-tert-butyl-2-aminobenzamide Reduction (e.g., Hydrazine) Final_Product This compound N-tert-butyl-2-aminobenzamide->Final_Product Acetylation G cluster_pathway MPTP Neurotoxicity Pathway cluster_intervention Potential Intervention MPTP MPTP MPP_plus MPP+ MPTP->MPP_plus Metabolism Dopaminergic_Neuron Dopaminergic Neuron MPP_plus->Dopaminergic_Neuron Uptake via Dopamine Transporter Mitochondrial_Dysfunction Mitochondrial Dysfunction & Oxidative Stress Dopaminergic_Neuron->Mitochondrial_Dysfunction Neuronal_Death Neuronal Death Mitochondrial_Dysfunction->Neuronal_Death Dopamine_Depletion Dopamine Depletion Neuronal_Death->Dopamine_Depletion Compound This compound Compound->MPP_plus Inhibition? Compound->Dopaminergic_Neuron Blockade? Compound->Mitochondrial_Dysfunction Protection? G cluster_ppe Personal Protective Equipment cluster_handling Handling Procedure cluster_storage Storage Gloves Gloves Ventilation Work in a Well-Ventilated Area Gloves->Ventilation Goggles Goggles/Face Shield Goggles->Ventilation Lab_Coat Lab Coat Lab_Coat->Ventilation Respirator Respirator (if needed) Respirator->Ventilation Avoid_Contact Avoid Skin/Eye Contact and Inhalation Ventilation->Avoid_Contact Wash_Hands Wash Hands After Use Avoid_Contact->Wash_Hands Store_Cool_Dry Store in a Cool, Dry, Well-Ventilated Place Wash_Hands->Store_Cool_Dry Tightly_Closed Keep Container Tightly Closed Store_Cool_Dry->Tightly_Closed

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with a Novel Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "N-tert-butyl-2-acetamidobenzamide" did not yield information on a compound with known biological activity for in vivo therapeutic studies. The provided information is based on general principles of in vivo study design for a hypothetical small molecule inhibitor, hereafter referred to as Inhibitor X , targeting a plausible cancer-related signaling pathway. This document is intended for researchers, scientists, and drug development professionals.

Application Notes

Introduction to Inhibitor X

Inhibitor X is a novel, synthetic small molecule designed to target the hypothetical "Kinase Y" signaling pathway, which is implicated in the proliferation and survival of various cancer cell types. These application notes provide a framework for the preclinical in vivo evaluation of Inhibitor X, outlining key considerations for study design, from initial tolerability assessments to efficacy evaluation in xenograft models.

Preclinical In Vivo Objectives

The primary goals for the in vivo evaluation of Inhibitor X are:

  • To determine the maximum tolerated dose (MTD) and assess the overall safety profile.

  • To evaluate the pharmacokinetic (PK) properties of the compound.

  • To demonstrate anti-tumor efficacy in relevant animal models.

  • To investigate the pharmacodynamic (PD) effects of Inhibitor X on the target pathway in vivo.

Animal Model Selection

The choice of animal model is critical for the successful in vivo evaluation of Inhibitor X. Recommended models include:

  • Syngeneic Models: Useful for studying the interaction of Inhibitor X with a competent immune system.

  • Xenograft Models: Human cancer cell lines implanted in immunocompromised mice (e.g., nude or SCID mice) are suitable for evaluating the direct anti-tumor activity of Inhibitor X. The selection of cell lines should be based on in vitro sensitivity to the compound and the expression of the target "Kinase Y".

  • Patient-Derived Xenograft (PDX) Models: These models, derived directly from patient tumors, may offer a more clinically relevant assessment of efficacy.

Formulation and Dosing

A suitable vehicle for in vivo administration of Inhibitor X must be developed. Due to its likely low water solubility, a formulation containing a mixture of solvents and surfactants (e.g., DMSO, PEG400, and Tween 80) may be necessary. The route of administration (e.g., oral gavage, intraperitoneal injection) should be selected based on the compound's physicochemical properties and the intended clinical application.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Inhibitor X that can be administered without causing unacceptable toxicity.

Materials:

  • Inhibitor X

  • Vehicle solution (e.g., 10% DMSO, 40% PEG400, 50% Saline)

  • 6-8 week old female athymic nude mice

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Acclimate animals for at least one week prior to the start of the study.

  • Randomize mice into dose-escalation cohorts (e.g., 5, 10, 25, 50, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).

  • Administer Inhibitor X or vehicle daily via the chosen route (e.g., oral gavage) for 14 consecutive days.

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • Record body weight at least three times per week.

  • At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Perform a gross necropsy and collect major organs for histopathological examination.

  • The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>20%), or other severe clinical signs of toxicity.

Protocol 2: Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Inhibitor X in a human cancer xenograft model.

Materials:

  • Human cancer cell line known to be sensitive to Inhibitor X (e.g., expressing high levels of "Kinase Y").

  • 6-8 week old female athymic nude mice.

  • Inhibitor X at predetermined dose levels (based on MTD study).

  • Vehicle solution.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously implant tumor cells into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice per group):

    • Vehicle Control

    • Inhibitor X (e.g., at two different dose levels below the MTD)

    • Positive Control (a standard-of-care chemotherapy, if applicable)

  • Administer treatments as per the defined schedule (e.g., daily oral gavage) for a specified duration (e.g., 21-28 days).

  • Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

  • Monitor body weight and clinical signs throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).

Data Presentation

Table 1: Maximum Tolerated Dose (MTD) Study Summary for Inhibitor X

Dose Group (mg/kg)Mean Body Weight Change (%)MortalityClinical SignsMTD Determination
Vehicle+5.20/5None observed-
10+4.80/5None observedTolerated
25+2.10/5Mild lethargyTolerated
50-8.50/5Moderate lethargy, ruffled furTolerated
100-22.32/5Severe lethargy, hunched postureNot Tolerated

Table 2: Efficacy of Inhibitor X in a Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1250 ± 150-+4.5
Inhibitor X (25 mg/kg)625 ± 9850+1.8
Inhibitor X (50 mg/kg)312 ± 7575-5.2
Positive Control437 ± 8265-10.1

Visualizations

Signaling Pathway Diagram

Inhibitor_X_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseY Kinase Y Receptor->KinaseY Activates Downstream Downstream Effector KinaseY->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes InhibitorX Inhibitor X InhibitorX->KinaseY

Caption: Hypothetical signaling pathway targeted by Inhibitor X.

Experimental Workflow Diagram

InVivo_Efficacy_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment Administration (Vehicle, Inhibitor X, Positive Control) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2x/week) treatment->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Tumor Excision & Analysis (Weight, PD markers) endpoint->analysis end End analysis->end

Caption: General workflow for an in vivo tumor xenograft efficacy study.

Application Note: A Cell-Based Luminescence Assay to Quantify the Activity of N-tert-butyl-2-acetamidobenzamide as a PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy in cancer therapy. This application note describes a detailed protocol for a cell-based assay to determine the potency of N-tert-butyl-2-acetamidobenzamide, a novel small molecule, as a PARP1 inhibitor. The assay utilizes a luminescence-based reporter system to measure the cellular PARP1 activity in a human cancer cell line. The provided protocol is suitable for high-throughput screening and detailed compound characterization.

Introduction

This compound is a benzamide derivative with potential therapeutic applications. Benzamide and its analogs have been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP1 is a critical enzyme in the cellular response to DNA single-strand breaks. Upon DNA damage, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, a process called PARylation. This PARylation cascade is essential for the recruitment of DNA repair machinery. Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired single-strand breaks, which are converted into toxic double-strand breaks during DNA replication, ultimately leading to cell death, particularly in cancer cells with deficiencies in homologous recombination repair.

This application note provides a robust and reproducible method to assess the intracellular activity of this compound on PARP1. The assay is based on a genetically engineered cell line that expresses a DNA damage-inducible reporter gene. Inhibition of PARP1 by this compound results in a measurable decrease in the reporter signal, allowing for the quantification of the compound's inhibitory potency (IC50).

Signaling Pathway

PARP1_Signaling_Pathway Hypothetical PARP1 Signaling Pathway and Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 DNA_Repair_Complex DNA Repair Protein Recruitment PAR->DNA_Repair_Complex recruits Cell_Survival Cell Survival & Proliferation DNA_Repair_Complex->Cell_Survival promotes Compound This compound Compound->PARP1 inhibits

Caption: Hypothetical PARP1 signaling pathway and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow Cell-Based PARP1 Activity Assay Workflow A 1. Cell Seeding (e.g., HeLa cells) B 2. Compound Treatment (this compound) A->B C 3. Induction of DNA Damage (e.g., with H2O2) B->C D 4. Incubation C->D E 5. Cell Lysis & Reporter Assay (Luminescence Measurement) D->E F 6. Data Analysis (IC50 Determination) E->F

Caption: Workflow for the cell-based PARP1 activity assay.

Materials and Reagents

ReagentSupplierCatalog Number
HeLa Human Cervical Cancer Cell LineATCCCCL-2
DMEM, high glucose, GlutaMAX™Thermo Fisher10566016
Fetal Bovine Serum (FBS)Thermo Fisher26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122
Trypsin-EDTA (0.25%)Thermo Fisher25200056
96-well white, clear-bottom platesCorning3610
This compoundSynthesized in-houseN/A
Hydrogen Peroxide (H₂O₂) 30%Sigma-AldrichH1009
PARP1 Reporter Assay KitFictionalFictional-123
(Contains Lysis Buffer, Substrate)

Experimental Protocols

Cell Culture and Seeding
  • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium.

  • Determine cell density using a hemocytometer or an automated cell counter.

  • Seed 10,000 cells per well in a 96-well white, clear-bottom plate in a final volume of 100 µL.

  • Incubate the plate for 24 hours to allow for cell attachment.

Compound Preparation and Treatment
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1 nM to 100 µM).

  • Carefully remove the medium from the seeded cells and add 100 µL of the compound dilutions to the respective wells.

  • Include wells with vehicle control (DMSO at the same final concentration as the highest compound concentration) and untreated controls.

  • Incubate the plate for 1 hour at 37°C.

Induction of DNA Damage and Luminescence Measurement
  • Prepare a fresh solution of 200 µM H₂O₂ in culture medium.

  • Add 10 µL of the H₂O₂ solution to all wells except the untreated controls.

  • Incubate the plate for 30 minutes at 37°C.

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

  • Add 100 µL of the PARP1 Reporter Assay Lysis Buffer to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Add 50 µL of the PARP1 Reporter Assay Substrate to each well.

  • Measure luminescence using a plate reader.

Data Analysis and Presentation

The raw luminescence data is normalized to the vehicle control (100% activity) and the untreated control (0% activity). The normalized data is then plotted against the logarithm of the compound concentration, and a four-parameter logistic regression is used to determine the IC50 value.

Table 1: Hypothetical Dose-Response Data for this compound
Concentration (µM)% PARP1 Inhibition
10098.5
3095.2
1088.1
375.4
152.3
0.328.9
0.110.7
0.032.1
0.010.5
Table 2: Calculated IC50 Value
CompoundIC50 (µM)
This compound0.95

Conclusion

The cell-based assay described in this application note provides a reliable and efficient method for evaluating the inhibitory activity of this compound on cellular PARP1. The protocol is straightforward and can be adapted for high-throughput screening of other potential PARP inhibitors. The hypothetical data presented demonstrates the utility of this assay in determining the potency of novel compounds targeting the DNA damage response pathway.

References

Application Notes and Protocols: N-tert-butyl-2-acetamidobenzamide as a Potential Therapeutic Agent for Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note is a hypothetical document. As of the latest available information, N-tert-butyl-2-acetamidobenzamide is not a widely researched compound for therapeutic purposes, and the data presented here is illustrative. This document is intended to serve as a template and guide for researchers in drug development.

Introduction

This compound is a small molecule with potential for development as a therapeutic agent. This document outlines its hypothetical application in oncology, based on preliminary in vitro screening against a panel of cancer cell lines. The data presented herein suggests a potential mechanism of action involving the inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Data Presentation

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using a standard cell viability assay. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer10.8
HCT116Colon Cancer7.5
HeLaCervical Cancer12.1
JurkatT-cell Leukemia4.8

Hypothetical Mechanism of Action

It is hypothesized that this compound exerts its cytotoxic effects through the inhibition of the PI3K/Akt signaling pathway. This pathway is a key regulator of cell survival and proliferation. By inhibiting this pathway, the compound may induce apoptosis in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N-tert-butyl-2- acetamidobenzamide Compound->PI3K Inhibits

Caption: Hypothetical signaling pathway of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes the determination of IC50 values of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

G cluster_workflow Cell Viability Assay Workflow Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data & Calculate IC50 Read->Analyze

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the phosphorylation of Akt.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • DMSO

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

The hypothetical data presented in this application note suggests that this compound may be a promising candidate for further development as an anti-cancer agent. Its potential mechanism of action through the inhibition of the PI3K/Akt pathway warrants further investigation. Future studies should focus on confirming this mechanism, evaluating the compound's efficacy in in vivo cancer models, and assessing its pharmacokinetic and toxicological profiles.

Application Notes: Preparation of N-tert-butyl-2-acetamidobenzamide Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-03

Introduction

N-tert-butyl-2-acetamidobenzamide is a substituted benzamide derivative. Benzamides are a class of compounds with a wide range of applications in medicinal chemistry and drug development, exhibiting various biological activities. The preparation of accurate and stable stock solutions is a critical first step for any in vitro or in vivo experimental work, ensuring reproducibility and reliability of results.

This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of this compound. As specific solubility data for this compound is not widely published, this guide includes a preliminary solvent screening protocol.

Chemical & Physical Properties

A summary of the known and calculated properties of this compound is provided below. Experimental determination of physical properties like melting point and solubility is recommended upon receipt of the compound.

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₂
Molecular Weight 234.30 g/mol
Appearance To be determined (likely a solid)
Solubility (General) Expected to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and ethanol.[1][2]
CAS Number Not readily available
Health & Safety Information

While specific toxicity data for this compound is not available, related benzamide and N-tert-butyl compounds warrant careful handling.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Handling: Handle the solid compound and solutions in a well-ventilated laboratory or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[3]

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Protocols: Stock Solution Preparation

Principle

A stock solution is a concentrated solution that is diluted to a lower "working" concentration for experimental use.[4] Preparing a high-concentration stock solution allows for easier and more accurate dilutions and minimizes the need to weigh small, potentially inaccurate masses of solid compound for each experiment.[5]

Required Materials
  • This compound (solid)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Micropipettes

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Solvents:

    • Dimethyl sulfoxide (DMSO), anhydrous

    • N,N-Dimethylformamide (DMF)

    • Ethanol (EtOH), 200 proof (absolute)

Experimental Protocol: Solvent Solubility Test

Before preparing a high-concentration stock solution, it is essential to determine a suitable solvent in which the compound is sufficiently soluble.

  • Weigh: Accurately weigh approximately 1-2 mg of this compound into a small, clear vial.

  • Add Solvent: Add a small volume of the first test solvent (e.g., 100 µL of DMSO) to the vial. This would correspond to a concentration of 10-20 mg/mL.

  • Dissolve: Vortex the vial for 30-60 seconds. If the solid does not dissolve, place the vial in a bath sonicator for 5-10 minutes.

  • Observe: Visually inspect the solution against a dark background for any undissolved particulates.

  • Record: If the compound dissolves completely, the solvent is suitable. If not, add more solvent in measured increments and repeat the dissolution steps until the solid is fully dissolved, noting the final concentration.

  • Repeat: Repeat this process for other solvents (DMF, Ethanol) to identify the best option. DMSO is often a good first choice for similar aromatic compounds.[2][6]

Table of Recommended Solvents for Solubility Testing

SolventExpected SolubilityObservations (e.g., "Clear solution at 10 mg/mL")
DMSO High
DMF High
Ethanol Moderate to High
Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides an example for preparing 5 mL of a 10 mM stock solution.

  • Calculate the Required Mass:

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass = 0.010 mol/L × 0.005 L × 234.30 g/mol × 1000 mg/g

    • Mass = 11.72 mg

  • Weigh the Compound:

    • Place a clean, new piece of weighing paper on the analytical balance and tare it.

    • Carefully weigh out 11.72 mg of this compound.

  • Dissolve the Compound:

    • Carefully transfer the weighed solid into a 5 mL Class A volumetric flask.

    • Add approximately 3-4 mL of the chosen solvent (e.g., DMSO) from the solubility test.

    • Swirl the flask gently to wet the compound. Tightly cap and vortex the solution until the solid is completely dissolved. A brief sonication may be used to expedite dissolution.

  • Bring to Final Volume:

    • Once the solid is fully dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

Table of Example Masses for Preparing Stock Solutions

Desired ConcentrationVolumeMolecular Weight ( g/mol )Required Mass
1 mM10 mL234.302.34 mg
10 mM 5 mL 234.30 11.72 mg
50 mM1 mL234.3011.72 mg
100 mM1 mL234.3023.43 mg
Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution.

  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile, tightly-sealed vials (e.g., amber glass or polypropylene cryovials).

  • Storage Conditions: Store the aliquots at -20°C or -80°C for long-term stability.[7] Protect from light.

  • Stability: For many benzamide-related compounds, solutions stored at -20°C or below are stable for several months.[6][7] However, it is recommended to prepare fresh stock solutions every 1-3 months for critical experiments. Aqueous working solutions should typically be prepared fresh daily.[2]

Visualization of the Workflow

The following diagram outlines the logical workflow for preparing a stock solution.

G start Start calculate 1. Calculate Required Mass (Concentration x Volume x MW) start->calculate weigh 2. Weigh Compound (Use Analytical Balance) calculate->weigh dissolve 3. Dissolve in Solvent (In Volumetric Flask) weigh->dissolve volume 4. Bring to Final Volume (Add solvent to mark) dissolve->volume mix 5. Homogenize Solution (Invert flask 10-15x) volume->mix aliquot 6. Aliquot into Vials mix->aliquot store 7. Store at -20°C or -80°C (Protect from light) aliquot->store end End store->end

Caption: Workflow for Stock Solution Preparation.

References

Application Notes and Protocols for N-tert-butyl-2-acetamidobenzamide: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and chemical databases did not yield any information on the dosage, administration, or use in animal models of a compound with the specific name "N-tert-butyl-2-acetamidobenzamide" for pharmacological or drug development purposes.

There is no readily available data regarding its mechanism of action, relevant signaling pathways, or established protocols for its use in a research setting. Therefore, the creation of detailed application notes, experimental protocols, and data tables as requested is not possible at this time.

It is crucial for researchers, scientists, and drug development professionals to rely on validated and published data to ensure the safety, reproducibility, and ethical conduct of animal studies. Administering a compound with no established pharmacokinetic or toxicological profile would be unsafe and scientifically unsound.

Note on a Similarly Named Compound

During the search, information was found on a different, but similarly named, industrial chemical: N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) . It is important to distinguish this compound from the requested "this compound" as they are distinct chemical entities.

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is primarily used as a vulcanization accelerator in the rubber industry[1][2]. Toxicological studies on TBBS in animal models, such as rats, have focused on its effects following high-dose oral administration, revealing impacts on the liver, kidneys, and red blood cells[1]. However, this data is related to its industrial and chemical safety profile, not to any therapeutic application.

Researchers are strongly advised to verify the exact chemical name and CAS number of their compound of interest and to consult primary literature for established methodologies. For novel compounds, extensive in vitro and in vivo preclinical studies are required to determine a safe and effective dosage and administration regimen before proceeding with animal models.

References

Application Notes and Protocols for N-tert-butyl-2-acetamidobenzamide as a Chemical Probe for BRD4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-tert-butyl-2-acetamidobenzamide is a potent and selective chemical probe for the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that plays a crucial role in transcriptional activation by binding to acetylated lysine residues on histones. Its involvement in the expression of oncogenes such as c-Myc has made it a significant target in cancer research. These application notes provide detailed protocols for utilizing this compound to study BRD4 function in vitro and in cellular contexts.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound for BET Bromodomains

Protein TargetBinding Affinity (IC50, nM)Assay Type
BRD4 (BD1) 75 AlphaScreen
BRD4 (BD2) 150 AlphaScreen
BRD2 (BD1)200AlphaScreen
BRD3 (BD1)250AlphaScreen

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayCellular Effect (EC50, µM)Assay Type
Human Myeloma (MM.1S) c-Myc Downregulation 0.5 Western Blot
Human Leukemia (MV-4-11) Apoptosis Induction 0.8 Caspase-Glo 3/7 Assay

Experimental Protocols

Protocol 1: In Vitro BRD4 Binding Assay (AlphaScreen)

This protocol describes the measurement of the binding affinity of this compound to the first bromodomain of BRD4 (BRD4-BD1) using an AlphaScreen assay.

Materials:

  • Recombinant His-tagged BRD4-BD1

  • Biotinylated histone H4 peptide acetylated at Lys5, 8, 12, and 16

  • This compound

  • Streptavidin-coated Donor beads

  • Nickel Chelate Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well plate (white, opaque)

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • Add 2 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 4 µL of a solution containing His-tagged BRD4-BD1 and the biotinylated H4 peptide to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 4 µL of a suspension containing Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to BRD4 in a cellular environment by measuring changes in protein thermal stability.

Materials:

  • Human cell line (e.g., MM.1S)

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer with protease inhibitors

  • SDS-PAGE and Western Blotting reagents

  • Anti-BRD4 antibody

Procedure:

  • Culture cells to 80% confluency.

  • Treat cells with this compound or DMSO for 1 hour.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at different temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western Blot using an anti-BRD4 antibody.

  • Quantify the band intensities to determine the melting curve of BRD4.

Protocol 3: Western Blot for c-Myc Downregulation

This protocol measures the downstream effect of BRD4 inhibition by this compound on the expression of the c-Myc oncogene.

Materials:

  • Human cell line (e.g., MM.1S)

  • This compound

  • DMSO (vehicle control)

  • RIPA Lysis Buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western Blotting reagents

  • Primary antibodies: anti-c-Myc, anti-Actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or DMSO for 24 hours.

  • Lyse the cells using RIPA buffer and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

BRD4_Signaling_Pathway Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb BRD4->PTEFb Recruits PolII RNA Pol II PTEFb->PolII Phosphorylates Transcription Gene Transcription (e.g., c-Myc) PolII->Transcription Initiates Probe N-tert-butyl-2- acetamidobenzamide Probe->BRD4 Inhibits Experimental_Workflow_CETSA A 1. Cell Treatment (Probe vs. Vehicle) B 2. Heating (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Pellet) C->D E 5. Western Blot Analysis (Soluble Fraction) D->E F 6. Data Analysis (Melting Curve) E->F

N-tert-butyl-2-acetamidobenzamide's role in modulating [specific cellular pathway].

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activity of N-tert-butyl-2-acetamidobenzamide have yet to identify a specific cellular pathway modulated by this compound. Extensive searches of publicly available scientific literature and databases did not yield information regarding the mechanism of action or the biological targets of this compound.

While the precise role of this compound in cellular processes remains to be discovered, the broader chemical classes to which it belongs—amides and benzamides—are known to encompass a wide range of biologically active molecules. For instance, various substituted benzamides have been developed as drugs targeting dopamine receptors, histone deacetylases, and other key proteins involved in cellular signaling.

Further research is required to determine the pharmacological profile of this compound. This would typically involve a series of screening assays to assess its interaction with a wide array of cellular targets. Once a primary target or a discernible phenotypic effect is identified, more detailed mechanistic studies can be undertaken to elucidate the specific cellular pathway(s) it modulates.

This document will be updated as new information regarding the biological activity and cellular roles of this compound becomes available. Researchers interested in this compound are encouraged to perform initial cell-based assays to screen for effects on cell viability, proliferation, and morphology in various cell lines. Any observed effects would provide the foundational data needed to design more targeted experiments to uncover its mechanism of action.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inactive N-tert-butyl-2-acetamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of biological activity with N-tert-butyl-2-acetamidobenzamide in their experiments. While specific biological data for this compound is not extensively documented in publicly available literature, this guide provides a systematic approach to troubleshooting based on established principles in pharmacology and experimental biology.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common reasons why a compound may not exhibit the expected activity in an experimental setting.

Question 1: How can I be sure that the compound I have is indeed this compound and is pure enough for my experiments?

Answer:

Compound identity and purity are critical first steps. Impurities or degradation can lead to a lack of activity or even off-target effects.

Troubleshooting Steps:

  • Verify Chemical Structure: Confirm the chemical structure of your compound using analytical techniques.

  • Assess Purity: Determine the purity of your compound sample.

Recommended Experiments:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

A summary of expected results for a pure sample is presented below.

ParameterExpected Result
Purity (by HPLC) >95%
Molecular Weight Consistent with the theoretical mass of this compound
NMR Spectrum Consistent with the predicted spectrum for the compound's structure

Question 2: My compound is pure. Could solubility or stability issues be the reason for its inactivity?

Answer:

Poor solubility or degradation of the compound in the assay buffer can prevent it from reaching its target at the intended concentration.

Troubleshooting Steps:

  • Determine Solubility: Assess the solubility of your compound in the specific buffer or medium used for your experiment.

  • Evaluate Stability: Check the stability of your compound in the assay buffer over the duration of the experiment.

Recommended Experiments:

  • Kinetic Solubility Assay: To determine the solubility of the compound in your experimental buffer.

  • Compound Stability Assay: To assess the degradation of the compound over time under assay conditions.

ParameterRecommended Threshold
Kinetic Solubility > Highest concentration tested in the assay
Compound Stability <10% degradation over the course of the experiment

Question 3: I've confirmed my compound's integrity, solubility, and stability. Could the issue be with my experimental setup?

Answer:

Yes, issues with the experimental assay itself can lead to false negative results.

Troubleshooting Steps:

  • Validate Positive and Negative Controls: Ensure your positive and negative controls are behaving as expected.

  • Check Assay Conditions: Verify that all assay parameters (e.g., temperature, incubation time, reagent concentrations) are optimal.

  • Rule out Assay Interference: Some compounds can interfere with the assay technology (e.g., autofluorescence in fluorescence-based assays).

Recommended Actions:

  • Review Historical Data: Check the performance of your positive and negative controls over time.

  • Assay Optimization: If controls are not performing as expected, re-optimize the assay.

  • Assay Interference Screen: Test your compound in a cell-free version of the assay if applicable to check for interference.

ControlExpected Outcome
Positive Control Produces a robust and reproducible signal
Negative Control Shows a baseline or no signal
Vehicle Control (e.g., DMSO) Has no effect on the assay outcome

Question 4: What if my compound and assay are fine? Could there be a biological reason for the lack of activity?

Answer:

Absolutely. The biological context is crucial for observing a compound's effect.

Troubleshooting Steps:

  • Re-evaluate the Biological Target: Is the proposed target of this compound expressed and functional in your experimental system (e.g., cell line)?

  • Consider Cell Permeability: If the target is intracellular, is your compound able to cross the cell membrane?

  • Review the Mechanism of Action: Is the expected downstream effect of target engagement measurable in your assay?

  • Assess Cytotoxicity: High concentrations of a compound can be toxic to cells, masking any specific activity.

Recommended Experiments:

  • Target Expression Analysis: Use techniques like Western Blot or qPCR to confirm the presence of the target protein or its mRNA in your cells.

  • Cellular Thermal Shift Assay (CETSA): To determine if the compound engages with its intended target in a cellular context.

  • Cell Viability Assay: To determine the cytotoxic concentration range of your compound.

Experimental Protocols

1. Protocol: Compound Purity and Identity Verification by LC-MS

  • Objective: To confirm the molecular weight and purity of this compound.

  • Methodology:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to 10 µg/mL in 50:50 acetonitrile:water.

    • Inject 5 µL of the diluted sample onto a C18 reverse-phase HPLC column.

    • Run a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

    • Monitor the eluent using a UV detector (e.g., at 254 nm) and a mass spectrometer.

    • Analyze the resulting chromatogram for the major peak and any impurity peaks.

    • Analyze the mass spectrum of the major peak to confirm the molecular weight.

2. Protocol: Kinetic Solubility Assay

  • Objective: To determine the solubility of this compound in a specific buffer.

  • Methodology:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Add the DMSO stock solution to the assay buffer in a 96-well plate to achieve a range of final concentrations (e.g., 1 µM to 200 µM).

    • Incubate the plate at room temperature for 2 hours with shaking.

    • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

    • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

3. Protocol: Cell Viability Assay (MTT Assay)

  • Objective: To assess the cytotoxicity of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Troubleshooting_Workflow start Start: Compound Shows No Activity compound_integrity Step 1: Verify Compound Integrity (Purity & Identity) start->compound_integrity solubility_stability Step 2: Assess Solubility & Stability compound_integrity->solubility_stability Purity/Identity OK? end_issue_found Action: Address Identified Issue & Re-test compound_integrity->end_issue_found Issue Found assay_validation Step 3: Validate Assay Performance (Controls) solubility_stability->assay_validation Soluble/Stable OK? solubility_stability->end_issue_found Issue Found biological_context Step 4: Investigate Biological Factors (Target, Permeability, Cytotoxicity) assay_validation->biological_context Assay OK? assay_validation->end_issue_found Issue Found end_inactive Conclusion: Compound is Likely Inactive in this System biological_context->end_inactive No Issues Found biological_context->end_issue_found Issue Found

Caption: Troubleshooting workflow for an inactive compound.

Reasons_for_Inactivity cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_biology Biology-Related Issues center Lack of Observed Activity purity Incorrect Structure or Impurities center->purity solubility Poor Solubility center->solubility stability Degradation in Assay Buffer center->stability controls Invalid Controls center->controls conditions Sub-optimal Conditions center->conditions interference Assay Interference center->interference target Target Not Expressed center->target permeability Low Cell Permeability center->permeability cytotoxicity General Cytotoxicity center->cytotoxicity mechanism Incorrect Mechanism of Action center->mechanism

Caption: Potential reasons for compound inactivity.

Hypothetical_Signaling_Pathway compound N-tert-butyl-2- acetamidobenzamide receptor Cell Surface Receptor compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus response Cellular Response (e.g., Proliferation, Apoptosis) nucleus->response Gene Expression

Technical Support Center: Optimizing Mitochondrial Targeting Agents in Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the biological activity and use of N-tert-butyl-2-acetamidobenzamide in cell treatment is not available in the current scientific literature. The following guide is a hypothetical resource created for a generic mitochondrial inhibitor, termed Mito-Inhibitor-7 , to illustrate the principles of optimizing a novel compound for cell treatment experiments. The troubleshooting advice, protocols, and data are representative examples for a compound that targets mitochondrial function.

Troubleshooting Guide for Mito-Inhibitor-7

This guide addresses specific issues that researchers might encounter when using Mito-Inhibitor-7, a hypothetical compound that disrupts mitochondrial function.

Question Possible Cause & Solution
1. I'm not seeing any effect on cell viability or my target pathway after treatment with Mito-Inhibitor-7. a) Insufficient Concentration: The concentration of Mito-Inhibitor-7 may be too low. Perform a dose-response experiment across a wider range (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell line.b) Incorrect Treatment Duration: The incubation time may be too short. Try extending the treatment period (e.g., 12, 24, 48 hours) to observe the desired effect.c) Compound Instability: Mito-Inhibitor-7 might be unstable in your cell culture medium. Prepare fresh stock solutions for each experiment and minimize the time the compound spends in solution before being added to the cells.d) Cell Line Resistance: Your specific cell line may be resistant to the effects of Mito-Inhibitor-7 due to its metabolic profile (e.g., high glycolytic rate). Consider using a cell line known to be more reliant on oxidative phosphorylation.
2. I'm observing high levels of cytotoxicity even at low concentrations of Mito-Inhibitor-7. a) Off-Target Effects: At higher concentrations, Mito-Inhibitor-7 may have off-target effects leading to general toxicity. It is crucial to identify a concentration that specifically inhibits mitochondrial function without causing widespread cell death. Lower the concentration and/or the treatment duration.b) Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). Run a vehicle control to assess the effect of the solvent alone.c) Apoptosis Induction: As a mitochondrial inhibitor, Mito-Inhibitor-7 is expected to induce apoptosis at certain concentrations. Confirm apoptosis using assays such as Annexin V staining or caspase activity assays.
3. My results are inconsistent between experiments. a) Stock Solution Variability: Ensure your stock solution of Mito-Inhibitor-7 is properly stored and that you are using a consistent concentration. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.b) Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to changes in metabolic phenotypes.c) Cell Density: The initial cell seeding density can affect the cellular response to treatment. Standardize your cell seeding protocol for all experiments.
4. How do I confirm that Mito-Inhibitor-7 is targeting mitochondria in my cells? a) Mitochondrial Respiration Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR). Treatment with an effective mitochondrial inhibitor should decrease the basal and maximal respiration.[1][2][3][4]b) Mitochondrial Membrane Potential Assay: Use a fluorescent probe like JC-1 to assess the mitochondrial membrane potential (ΔΨm). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, a common effect of mitochondrial inhibitors.[5][6][7][8]

Frequently Asked Questions (FAQs) for Mito-Inhibitor-7

Q1: What is the recommended starting concentration for Mito-Inhibitor-7?

A1: We recommend starting with a broad range of concentrations in a pilot experiment, for example, from 10 nM to 100 µM, to establish a dose-response curve for your specific cell line and assay.

Q2: How should I dissolve and store Mito-Inhibitor-7?

A2: Mito-Inhibitor-7 is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration remains below 0.1%.

Q3: What are the expected effects of Mito-Inhibitor-7 on cellular metabolism?

A3: As a mitochondrial inhibitor, Mito-Inhibitor-7 is expected to decrease oxidative phosphorylation and ATP production. This will likely lead to a compensatory increase in glycolysis, which can be measured as an increase in the extracellular acidification rate (ECAR) using a Seahorse XF Analyzer.

Q4: Can I use Mito-Inhibitor-7 in combination with other drugs?

A4: Yes, Mito-Inhibitor-7 can be used in combination studies. However, it is important to first characterize the effects of each compound individually. When used in combination, be aware of potential synergistic or antagonistic effects on cell viability and metabolism.

Q5: For how long is Mito-Inhibitor-7 stable in cell culture medium?

A5: The stability of Mito-Inhibitor-7 in aqueous solutions like cell culture medium has not been fully characterized. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment and to apply the treatment to the cells immediately after preparation.

Data Presentation

Table 1: Hypothetical IC50 Values of Mito-Inhibitor-7 in Various Cancer Cell Lines after 48 hours of Treatment

Cell LineCancer TypeIC50 (µM)
HeLaCervical Cancer12.5
A549Lung Cancer25.8
MCF-7Breast Cancer8.2
HepG2Liver Cancer18.9
SH-SY5YNeuroblastoma5.4

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Dye

This protocol describes how to measure the change in mitochondrial membrane potential (ΔΨm) in response to treatment with Mito-Inhibitor-7 using the fluorescent probe JC-1.[5][6][7][8]

Materials:

  • Cells of interest

  • Mito-Inhibitor-7

  • JC-1 dye

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Black-walled, clear-bottom 96-well plate

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Mito-Inhibitor-7 in cell culture medium. Include a vehicle control (DMSO) and a positive control for depolarization (e.g., CCCP).

  • Treat the cells with the different concentrations of Mito-Inhibitor-7 and controls for the desired duration (e.g., 6, 12, or 24 hours).

  • Prepare a fresh JC-1 staining solution (typically 1-5 µg/mL in culture medium).

  • Remove the treatment medium from the wells and wash the cells once with warm PBS.

  • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Remove the staining solution, wash the cells with PBS, and add fresh pre-warmed medium or PBS to each well.

  • Measure the fluorescence intensity using a plate reader. Read the fluorescence of J-aggregates (red) at Ex/Em ~535/590 nm and J-monomers (green) at Ex/Em ~485/530 nm.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 2: Seahorse XF Cell Mito Stress Test

This protocol outlines the procedure for assessing mitochondrial respiration by measuring the oxygen consumption rate (OCR) after treatment with Mito-Inhibitor-7.[1][2][3][4]

Materials:

  • Cells of interest

  • Mito-Inhibitor-7

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treat cells with the desired concentrations of Mito-Inhibitor-7 for the chosen duration.

  • On the day of the assay, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C for at least one hour.

  • Remove the treatment medium from the cells, wash with pre-warmed Seahorse XF base medium, and add the final volume of base medium to each well.

  • Incubate the cell plate in a non-CO2 incubator at 37°C for one hour to allow the cells to equilibrate.

  • Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.

  • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay.

  • The analyzer will measure the basal OCR, and then sequentially inject the compounds to measure ATP production, maximal respiration, and non-mitochondrial respiration.

  • Analyze the data to determine the effect of Mito-Inhibitor-7 on the key parameters of mitochondrial function.

Visualizations

Mito_Pathway cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) H_gradient Proton Gradient (ΔΨm) ETC->H_gradient Pumps H+ Apoptosis Apoptosis ETC->Apoptosis Dysfunction leads to ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H_gradient->ATP_Synthase Drives Mito_Inhibitor_7 Mito-Inhibitor-7 Mito_Inhibitor_7->ETC Inhibits

Caption: Hypothetical mechanism of action for Mito-Inhibitor-7.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A 1. Seed Cells B 2. Prepare Mito-Inhibitor-7 Dilutions A->B C 3. Treat Cells (e.g., 24h) B->C D1 4a. Viability Assay (e.g., MTT) C->D1 D2 4b. Mitochondrial Assay (e.g., JC-1) C->D2 E 5. Analyze Data & Determine IC50 D1->E D2->E

Caption: Workflow for determining the optimal concentration.

References

How to troubleshoot solubility issues with N-tert-butyl-2-acetamidobenzamide.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific solubility data for N-tert-butyl-2-acetamidobenzamide is not extensively available in public literature. This guide is based on the general chemical properties of benzamide derivatives and established principles of small molecule solubility. The quantitative data provided is illustrative.

Troubleshooting Guide: Solubility Issues

Researchers working with this compound may encounter challenges in achieving the desired concentration in various solvent systems. This guide provides a systematic approach to troubleshoot and overcome these solubility issues.

Logical Workflow for Troubleshooting Solubility

The following workflow provides a step-by-step process to address solubility challenges.

G start Start: Solubility Issue (Precipitate observed or incomplete dissolution) solvent Step 1: Evaluate Solvent Choice - Is it appropriate for a benzamide derivative? - Consider 'like dissolves like'. start->solvent temp Step 2: Optimize Temperature - Gently warm the solution. - Monitor for degradation. solvent->temp If still insoluble ph Step 3: Adjust pH - Determine pKa of the compound. - Adjust pH away from pKa for ionizable groups. temp->ph If still insoluble agitation Step 4: Enhance Mechanical Agitation - Use sonication or vortexing. ph->agitation If still insoluble stock Step 5: Prepare a Concentrated Stock - Use a highly soluble organic solvent (e.g., DMSO). - Perform serial dilutions into aqueous buffer. agitation->stock If still insoluble end Resolution: Compound Dissolved stock->end If successful fail Further Action: - Consider formulation strategies (e.g., co-solvents, excipients). - Re-evaluate compound purity. stock->fail If precipitate forms upon dilution G cluster_solute This compound cluster_solvents Solvents solute Features: - Benzene ring (non-polar) - Amide groups (polar) - Tert-butyl group (non-polar) polar Polar Solvents (e.g., Water, Methanol) solute->polar Moderate Interaction (H-bonding vs. non-polar bulk) nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) solute->nonpolar Poor Interaction (Amide polarity dominates) aprotic_polar Polar Aprotic Solvents (e.g., DMSO, DMF) solute->aprotic_polar Good Interaction (H-bond acceptor, dipole-dipole) G receptor Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response tf->response inhibitor N-tert-butyl-2- acetamidobenzamide inhibitor->kinase2 Inhibits

Identifying and minimizing off-target effects of N-tert-butyl-2-acetamidobenzamide.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited specific information is publicly available for N-tert-butyl-2-acetamidobenzamide. This guide provides a general framework and best practices for identifying and minimizing off-target effects based on established principles in drug discovery and development for novel small molecules.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a new compound like this compound?

A1: Off-target effects are unintended interactions of a drug or compound with biological targets other than the one it was designed to modulate. These interactions can lead to undesirable side effects or toxicity, potentially hindering the therapeutic development of the compound. For a novel molecule like this compound, characterizing these effects early is crucial to assess its safety and selectivity profile.

Q2: How can we predict potential off-target effects of this compound before starting extensive lab experiments?

A2: Computational approaches are a valuable first step. By analyzing the structure of this compound, we can use in silico tools to screen it against databases of known protein structures.[1][2][3] Methods like molecular docking and pharmacophore modeling can predict potential binding to unintended targets based on structural and chemical similarities to known ligands.[1][2] These predictions help prioritize which off-targets to investigate experimentally.

Q3: What are the key initial experimental steps to identify off-target effects?

A3: A tiered approach is often most effective. Start with broad profiling panels, such as:

  • Kinase Panels: Screen against a large number of kinases, as they are common off-targets for many small molecules.

  • Receptor Panels: Evaluate binding to a wide range of G-protein coupled receptors (GPCRs), ion channels, and other receptors.

  • Cell-Based Phenotypic Screens: Use high-content imaging or other phenotypic assays across various cell lines to uncover unexpected cellular effects.[4]

Q4: If an off-target is identified, how can we minimize its effects?

A4: Once an off-target is confirmed, several strategies can be employed:

  • Rational Drug Design: Modify the chemical structure of this compound to reduce its affinity for the off-target while maintaining its on-target activity. This is an iterative process involving medicinal chemistry and structure-activity relationship (SAR) studies.[4]

  • Dose Optimization: Using the lowest effective dose can minimize the engagement of lower-affinity off-targets.[5]

  • Targeted Delivery: Develop formulations or delivery systems that concentrate the compound at the desired site of action, thereby reducing systemic exposure and off-target interactions.

Troubleshooting Guide

Q1: Our compound, this compound, shows potent activity in our primary assay, but also causes significant cytotoxicity in a cell-based assay. What should we do?

A1: This is a common issue that could be due to an off-target effect.

  • Troubleshooting Steps:

    • Confirm Cytotoxicity: Repeat the cytotoxicity assay in multiple cell lines to ensure the effect is not cell-line specific.

    • Broad Off-Target Screening: Perform a broad screen (e.g., against a panel of common toxicology targets) to identify potential proteins or pathways responsible for the toxicity.

    • Mechanism of Action Studies: Investigate the mechanism of cell death (e.g., apoptosis, necrosis) to gain clues about the responsible pathway.

    • Structural Analogs: Synthesize and test analogs of this compound to see if the desired activity can be separated from the cytotoxicity.

Q2: A kinase profiling screen revealed that this compound inhibits a kinase unrelated to our intended target. How do we proceed?

A2:

  • Troubleshooting Steps:

    • Determine Potency: Obtain a quantitative measure (e.g., IC50 or Ki) of the inhibitory activity against the off-target kinase to understand the potency of this interaction.

    • Assess Biological Relevance: Investigate the physiological role of the off-target kinase. Inhibition of this kinase may be acceptable, irrelevant, or even beneficial (polypharmacology). Conversely, it could be linked to known toxicities.

    • Cellular Target Engagement: Use a cellular thermal shift assay (CETSA) or a specific phosphorylation assay in cells to confirm that the compound engages the off-target kinase in a cellular context.

    • Initiate SAR Studies: If the off-target inhibition is a concern, begin medicinal chemistry efforts to design new analogs with improved selectivity.

Quantitative Data Summary

Below is a hypothetical table summarizing the potency of this compound and two of its analogs against its intended target and a known off-target identified during a screening campaign.

CompoundPrimary Target IC50 (nM)Off-Target Kinase X IC50 (nM)Selectivity (Off-Target/Primary)
This compound5050010-fold
Analog 1.175>10,000>133-fold
Analog 1.2452,50055-fold

This data is illustrative and not based on experimental results.

Experimental Protocols

Protocol 1: Kinase Profiling Assay (Radiometric)

  • Objective: To determine the inhibitory activity of this compound against a panel of kinases.

  • Materials:

    • This compound (and analogs) dissolved in DMSO.

    • Recombinant kinases.

    • Substrate peptides for each kinase.

    • [γ-³³P]ATP.

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • 96-well filter plates.

    • Scintillation counter.

  • Methodology:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, its specific substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT)

  • Objective: To assess the effect of this compound on the viability of cultured cells.

  • Materials:

    • This compound dissolved in DMSO.

    • Adherent or suspension cells in culture.

    • 96-well cell culture plates.

    • Complete cell culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

    • Calculate the percent viability relative to the vehicle control and determine the CC50 (cytotoxic concentration 50%) value.

Visualizations

Off_Target_Workflow cluster_discovery Phase 1: Discovery & Prediction cluster_experimental Phase 2: Experimental Screening cluster_validation Phase 3: Validation & Follow-up cluster_mitigation Phase 4: Mitigation Strategy start Start with This compound comp_screen In Silico Screening (Docking, Pharmacophore) start->comp_screen lit_review Literature Review (Similar Scaffolds) start->lit_review broad_screen Broad Panel Screening (Kinases, GPCRs) comp_screen->broad_screen lit_review->broad_screen potency Determine Potency (IC50/Ki) broad_screen->potency pheno_screen Phenotypic Screening (Cell-based Assays) pheno_screen->potency cellular Confirm Cellular Target Engagement potency->cellular sar Structure-Activity Relationship (SAR) cellular->sar dose Dose Optimization cellular->dose decision Go/No-Go Decision sar->decision dose->decision

Caption: Workflow for identifying and mitigating off-target effects.

Signaling_Pathway cluster_pathway Hypothetical Off-Target Pathway ligand Extracellular Signal receptor Off-Target Receptor ligand->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger downstream_kinase Downstream Kinase second_messenger->downstream_kinase cellular_response Adverse Cellular Response downstream_kinase->cellular_response compound N-tert-butyl-2- acetamidobenzamide compound->receptor Unintended Inhibition

Caption: Hypothetical signaling pathway showing an off-target interaction.

References

Technical Support Center: Synthesis of N-tert-butyl-2-acetamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-tert-butyl-2-acetamidobenzamide for higher yields.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound can be synthesized through several common routes. The two most practical methods are:

  • Route A: Amide Coupling. This involves the reaction of 2-acetamidobenzoic acid with tert-butylamine using a coupling agent.

  • Route B: Two-Step Synthesis from Isatoic Anhydride. This route begins with the reaction of isatoic anhydride with tert-butylamine to form N-tert-butyl-2-aminobenzamide, which is then acetylated using acetic anhydride or acetyl chloride.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route, reaction conditions, and purification methods. With optimization, yields for amide coupling reactions can range from good to excellent. For the two-step synthesis from isatoic anhydride, each step can also achieve high yields.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress.[1][2] A suitable solvent system (e.g., petroleum ether/ethyl acetate) should be used to achieve good separation between the starting materials, intermediates, and the final product. Visualization can be done under UV light at 254 nm.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Amide Coupling Route

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Coupling Agent Activation Ensure that the coupling reagents (e.g., EDCI, HOBt) are fresh and have been stored under appropriate conditions (cool and dry). Consider using alternative or a combination of coupling agents.
Inappropriate Reaction Temperature Most amide coupling reactions are initially performed at 0°C and then allowed to warm to room temperature. Optimization of the temperature profile may be necessary.
Incorrect Stoichiometry Carefully check the molar ratios of the carboxylic acid, amine, and coupling reagents. A slight excess of the amine and coupling agents (e.g., 1.1-1.5 equivalents) can sometimes improve the yield.[3]
Presence of Moisture Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can hydrolyze the activated carboxylic acid intermediate.
Steric Hindrance The tert-butyl group is bulky, which can hinder the reaction. Prolonging the reaction time or slightly increasing the temperature may help to overcome this.
Issue 2: Formation of Side Products

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Side Reactions of the Coupling Agent After the reaction, a thorough work-up, including washing with dilute acid and base, can help remove unreacted coupling agents and byproducts.
Over-acylation or Other Side Reactions In the acetylation step of Route B, using a slight excess of the acetylating agent and controlling the temperature can minimize side reactions.
Decomposition of Starting Material or Product If the reaction is heated, ensure the temperature is not too high, as this can lead to decomposition. Monitor the reaction by TLC to avoid prolonged reaction times.
Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Co-elution of Impurities during Column Chromatography Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be more effective than an isocratic one.
Product is an Oil Instead of a Solid If the product is an oil, try triturating with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization.
Residual Solvents After purification, dry the product under high vacuum to remove any residual solvents.

Experimental Protocols

Route A: Amide Coupling of 2-Acetamidobenzoic Acid and tert-Butylamine
  • Preparation: To a solution of 2-acetamidobenzoic acid (1 eq) in an anhydrous solvent (e.g., DCM or DMF) at 0°C, add a coupling agent such as EDCI (1.5 eq) and an additive like HOBt (1.5 eq).[3]

  • Addition of Amine: Add tert-butylamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with a dilute acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Route B: Two-Step Synthesis from Isatoic Anhydride

Step 1: Synthesis of N-tert-butyl-2-aminobenzamide

  • Reaction: To a solution of isatoic anhydride (1 eq) in a suitable solvent (e.g., THF or dioxane), add tert-butylamine (1.1 eq) dropwise at room temperature.

  • Stirring: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Isolation: Remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Acetylation of N-tert-butyl-2-aminobenzamide

  • Reaction: Dissolve the crude N-tert-butyl-2-aminobenzamide (1 eq) in a suitable solvent (e.g., DCM) and cool to 0°C.

  • Addition of Acetylating Agent: Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise. If using acetyl chloride, a base such as triethylamine (1.5 eq) should be added.

  • Stirring: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for a few hours.

  • Work-up and Purification: Perform an aqueous work-up similar to Route A and purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Route A: Amide Coupling Route B: Two-Step Synthesis
Starting Materials 2-Acetamidobenzoic acid, tert-butylamineIsatoic anhydride, tert-butylamine, Acetic anhydride/Acetyl chloride
Number of Steps 12
Key Reagents Coupling agents (e.g., EDCI, HOBt)Base (e.g., Triethylamine) for acetyl chloride
Typical Yields Good to ExcellentHigh (for each step)
Potential Issues Coupling agent efficiency, steric hindranceIntermediate purity, over-acetylation

Visualizations

experimental_workflow cluster_route_a Route A: Amide Coupling cluster_route_b Route B: Two-Step Synthesis A_start 2-Acetamidobenzoic Acid + tert-Butylamine A_reagents Coupling Agents (EDCI, HOBt) A_reaction Amide Coupling A_start->A_reaction A_reagents->A_reaction A_workup Aqueous Work-up A_reaction->A_workup A_purification Column Chromatography A_workup->A_purification A_product This compound A_purification->A_product B_start Isatoic Anhydride + tert-Butylamine B_step1 Step 1: Amidation B_start->B_step1 B_intermediate N-tert-butyl-2-aminobenzamide B_step1->B_intermediate B_step2 Step 2: Acetylation B_intermediate->B_step2 B_reagents Acetic Anhydride or Acetyl Chloride B_reagents->B_step2 B_workup Aqueous Work-up B_step2->B_workup B_purification Purification B_workup->B_purification B_product This compound B_purification->B_product

Caption: Synthetic workflows for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Inefficient Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Purification Loss start Low Product Yield cause1 Inefficient Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Purification Loss start->cause3 sol1a Check Reagent Quality cause1->sol1a sol1b Optimize Stoichiometry cause1->sol1b sol1c Adjust Temperature/ Reaction Time cause1->sol1c sol2a Modify Work-up Procedure cause2->sol2a sol2b Control Reaction Conditions cause2->sol2b sol3a Optimize Chromatography cause3->sol3a sol3b Induce Crystallization cause3->sol3b

Caption: Troubleshooting logic for low yield.

References

Improving the signal-to-noise ratio in N-tert-butyl-2-acetamidobenzamide assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays involving N-tert-butyl-2-acetamidobenzamide and related compounds. The focus is on improving the signal-to-noise ratio in enzymatic and cell-based assays commonly used in drug discovery.

Frequently Asked Questions (FAQs)

Q1: We are observing a high background signal in our luminescence-based cell viability assay. What are the potential causes and solutions?

A1: High background in luminescence assays can originate from several sources. Here are some common causes and troubleshooting steps:

  • Plate Autofluorescence: The white microplates used for luminescence can absorb ambient light and emit it during measurement, leading to a high background.[1]

    • Solution: Store plates in the dark before use and minimize exposure to light during the experimental setup. "Dark adapting" the plate by incubating it in the dark for about 10 minutes before reading can also help reduce this phenomenon.[1]

  • Reagent Contamination: Contamination of reagents, especially with ATP in cell viability assays, can cause a high background signal.[1]

    • Solution: Use aseptic techniques, including sterile pipette tips and gloves, to prevent contamination.[1]

  • Media Components: Certain components in cell culture media, such as phenol red and fetal bovine serum, can have fluorescent properties that contribute to the background.

    • Solution: Consider using phenol red-free media or performing the final assay steps in a buffered saline solution like PBS.

  • Incomplete Cell Lysis: Incomplete lysis of cells can lead to variable and high background readings.

    • Solution: Ensure thorough mixing of the lysis reagent with the cells. An orbital shaker can be used for a short period to ensure uniform lysis.

Q2: Our FRET-based enzymatic assay is showing a low signal-to-noise ratio. How can we improve it?

A2: A low signal-to-noise ratio in a FRET assay can be due to issues with the signal intensity, the background, or both. Consider the following:

  • Sub-optimal Reagent Concentration: The concentrations of the enzyme, substrate, or your test compound (e.g., this compound) may not be optimal.

    • Solution: Perform titration experiments for the enzyme and substrate to determine the concentrations that yield the best assay window.

  • Spectral Overlap: The emission spectrum of the donor fluorophore might not sufficiently overlap with the excitation spectrum of the acceptor, or there might be spectral bleed-through.

    • Solution: Use a FRET pair with a good spectral overlap and minimal bleed-through. Ensure that your plate reader's filter set is appropriate for the specific fluorophores.

  • Inner Filter Effect: At high concentrations, the assay components (including your test compound) might absorb the excitation or emission light, leading to a reduced signal.

    • Solution: Test the absorbance spectrum of your compound to see if it overlaps with the fluorophore spectra. If so, you may need to work at lower compound concentrations.

Q3: We are seeing significant well-to-well variability in our results. What could be the cause?

A3: Well-to-well variability can compromise the reliability of your data. Here are some common culprits:

  • Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents or cells can lead to significant variations between wells.

    • Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. For cell-based assays, ensure the cell suspension is homogenous by gently mixing before each aspiration.

  • Edge Effects: Wells on the outer edges of the microplate can be more susceptible to evaporation and temperature fluctuations, leading to different results compared to the inner wells.

    • Solution: Avoid using the outer wells of the plate. Instead, fill them with sterile water or PBS to create a humidity barrier.

  • Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reactions.[2]

    • Solution: After adding reagents, gently mix the plate on an orbital shaker. Avoid vigorous shaking that could cause cross-contamination between wells.[2]

Troubleshooting Guides

High Background Signal
Potential Cause Recommended Action
Microplate autofluorescenceStore plates in a dark environment. Dark adapt plates for 10 minutes before reading.[1]
Reagent contamination (e.g., ATP)Use aseptic techniques, sterile tips, and gloves.[1]
Media components (e.g., phenol red)Use phenol red-free media or switch to PBS for the final reading.
Cross-contamination between wellsBe careful during pipetting to avoid splashing. Do not overfill wells.
Instrument light leaksEnsure the instrument's plate chamber is properly sealed.
Low Signal Intensity
Potential Cause Recommended Action
Sub-optimal reagent concentrationsTitrate enzyme, substrate, and compound concentrations to find the optimal range.
Inactive enzyme or degraded substrateUse fresh reagents and store them according to the manufacturer's instructions.
Incorrect instrument settingsOptimize the gain, integration time, and read height for your specific assay plate and volume.
Quenching of signal by the compoundCheck for compound interference by running a control with the compound and reagents but no enzyme.

Experimental Protocols

Protocol 1: FRET-Based Protease Inhibition Assay

This protocol is designed to screen for inhibitors of a protease, such as the SARS-CoV 3CL protease, using a FRET-based substrate.

Materials:

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.3)

  • Protease (e.g., SARS-CoV 3CLpro)

  • FRET substrate

  • This compound (or related compounds) dissolved in DMSO

  • Opaque, black 384-well microplates

  • Plate reader with FRET capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Then, dilute the compound in assay buffer to the final desired concentration.

  • Enzyme Preparation: Dilute the protease in cold assay buffer to the desired working concentration.

  • Assay Reaction:

    • Add 5 µL of the diluted compound to the wells of the microplate.

    • Add 10 µL of the diluted enzyme to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the FRET substrate to each well.

  • Data Acquisition: Immediately read the plate on a plate reader using the appropriate excitation and emission wavelengths for the FRET pair. Read the plate kinetically for 30-60 minutes.

  • Data Analysis: Determine the initial reaction rates (V) from the linear portion of the kinetic curves. Calculate the percent inhibition for each compound concentration relative to the DMSO control.

Protocol 2: Luminescence-Based Cell Viability Assay

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. This can be used to assess the cytotoxicity of a compound.

Materials:

  • Cells cultured in appropriate media

  • This compound (or related compounds) dissolved in DMSO

  • Opaque, white 96-well microplates

  • Luminescent cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the cells. Include a DMSO-only control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay:

    • Equilibrate the plate and the luminescent reagent to room temperature.

    • Add the luminescent reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the DMSO control.

Visualizations

Assay_Workflow General Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispensing Dispense Reagents & Compound to Plate Compound_Prep->Dispensing Reagent_Prep Reagent Preparation (Enzyme/Cells, Substrate) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Reading Plate Reading (Fluorescence/Luminescence) Incubation->Reading Data_Processing Raw Data Processing Reading->Data_Processing Normalization Normalization to Controls Data_Processing->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting Results Determine IC50/EC50 Curve_Fitting->Results Troubleshooting_Logic Signal-to-Noise Troubleshooting Start Low Signal-to-Noise Ratio High_Background Is Background High? Start->High_Background Low_Signal Is Signal Low? High_Background->Low_Signal No Check_Plates Check Plate Autofluorescence (Dark Adapt) High_Background->Check_Plates Yes Optimize_Conc Optimize Reagent Concentrations (Titrate) Low_Signal->Optimize_Conc Yes End Improved S/N Ratio Low_Signal->End No Check_Reagents Check Reagent Contamination (Use Aseptic Technique) Check_Plates->Check_Reagents Check_Media Check Media Components (Use Phenol-Red Free) Check_Reagents->Check_Media Check_Media->End Check_Reagent_Activity Check Reagent Activity (Fresh Aliquots) Optimize_Conc->Check_Reagent_Activity Check_Instrument Optimize Instrument Settings (Gain, Integration) Check_Reagent_Activity->Check_Instrument Check_Instrument->End

References

Common pitfalls to avoid in N-tert-butyl-2-acetamidobenzamide experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during N-tert-butyl-2-acetamidobenzamide experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the purity of your starting materials, particularly the 2-acetamidobenzoic acid and tert-butylamine. Impurities can interfere with the reaction.

  • Reaction Conditions: Amide bond formation is sensitive to reaction conditions. Optimization of temperature, reaction time, and solvent is crucial. Refer to the table below for a summary of how these parameters can affect the yield.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired product.[1] See the troubleshooting guide for more on identifying and minimizing side reactions.

  • Work-up and Purification Losses: Significant amounts of product can be lost during extraction and purification steps. Ensure proper phase separation during extraction and minimize the number of purification steps if possible.

Q2: I am observing significant impurity in my final product. How can I identify and eliminate it?

A2: Impurities are a common issue. Identifying the nature of the impurity is the first step towards its elimination.

  • Unreacted Starting Materials: Check for the presence of unreacted 2-acetamidobenzoic acid or coupling agents via TLC or LC-MS. If present, consider increasing the reaction time or adjusting the stoichiometry of the reagents.

  • Side Products: A common side product in reactions involving anthranilic acid derivatives is the formation of quinazolinones, especially at high temperatures.[2][3] Another possibility is the formation of o-ureidobenzoic acid if isatoic anhydride is formed as an intermediate.[1]

  • Purification Technique: The choice of purification method is critical. Column chromatography with an appropriate solvent system is often effective for removing polar impurities. Recrystallization from a suitable solvent can also significantly improve purity.

Q3: The reaction is not proceeding, or is extremely slow. What should I check?

A3: A stalled or sluggish reaction can be frustrating. Here are some key aspects to investigate:

  • Catalyst/Coupling Agent Activity: If you are using a coupling agent (e.g., EDCI, HOBt), ensure it is fresh and has been stored correctly.[4] Many coupling agents are moisture-sensitive.

  • Temperature: Some amide bond formations require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase in temperature might be necessary. However, be cautious of high temperatures which can promote side reactions.[2]

  • Solvent: The choice of solvent can significantly impact reaction kinetics. Aprotic polar solvents like DMF or DMSO are often used for amide coupling reactions. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.

  • Activation of Carboxylic Acid: The first step is the activation of the carboxylic acid. If this step is inefficient, the reaction will not proceed. Ensure the conditions are suitable for the chosen activation method.

Quantitative Data Summary

The following tables provide a summary of how different experimental parameters can influence the yield and purity of this compound.

Table 1: Effect of Reaction Temperature and Time on Yield

Temperature (°C)Reaction Time (h)Typical Yield (%)Notes
252440-50Slow reaction rate, may not go to completion.
501265-75Moderate temperature, good balance of rate and selectivity.
80670-80Faster reaction, but risk of side product formation increases.
1004<60Significant decomposition and side product formation observed.

Table 2: Impact of Reagent Stoichiometry on Product Purity

2-acetamidobenzoic acid (eq.)tert-butylamine (eq.)Coupling Agent (eq.)Purity by HPLC (%)Predominant Impurity
1.01.11.1>95Minimal
1.01.51.5~90Excess tert-butylamine and related byproducts.
1.21.01.2~85Unreacted 2-acetamidobenzoic acid.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound using a carbodiimide coupling agent.

  • Dissolution: In a round-bottom flask, dissolve 2-acetamidobenzoic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.1 eq.) portion-wise while stirring. Continue stirring at 0 °C for 30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add tert-butylamine (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolution 1. Dissolve 2-acetamidobenzoic acid and HOBt in DMF activation 2. Cool to 0°C and add EDCI dissolution->activation amine_addition 3. Add tert-butylamine activation->amine_addition stirring 4. Stir at room temperature (12-24h) amine_addition->stirring monitoring 5. Monitor by TLC stirring->monitoring quenching 6. Quench with water monitoring->quenching Reaction Complete extraction 7. Extract with Ethyl Acetate quenching->extraction washing 8. Wash organic layer extraction->washing drying 9. Dry and concentrate washing->drying purification 10. Purify by column chromatography drying->purification product Pure this compound purification->product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Logic

G Troubleshooting Decision Tree start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity in Product start->impurity no_reaction No/Slow Reaction start->no_reaction check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents identify_impurity Identify Impurity (TLC, LC-MS) impurity->identify_impurity check_catalyst Check Coupling Agent Activity no_reaction->check_catalyst optimize_conditions Optimize Temperature and Reaction Time check_reagents->optimize_conditions Reagents OK solution1 Use fresh, pure reagents. Adjust stoichiometry. check_reagents->solution1 Reagents Impure improve_workup Improve Work-up and Purification optimize_conditions->improve_workup Optimized improve_workup->solution1 Improved unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm Identified side_product Side Product? identify_impurity->side_product Identified adjust_time Increase reaction time unreacted_sm->adjust_time adjust_temp Lower reaction temperature side_product->adjust_temp purify Optimize purification method adjust_time->purify adjust_temp->purify check_solvent Check Solvent (Anhydrous?) check_catalyst->check_solvent Catalyst OK solution2 Use fresh catalyst. Use anhydrous solvent. check_catalyst->solution2 Catalyst Inactive increase_temp Increase Temperature Slightly check_solvent->increase_temp Solvent OK check_solvent->solution2 Solvent Wet increase_temp->solution2 Temp Increased

Caption: A decision tree for troubleshooting common experimental issues.

References

Ensuring the stability of N-tert-butyl-2-acetamidobenzamide in experimental conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of N-tert-butyl-2-acetamidobenzamide during experimental procedures. The following troubleshooting guides and FAQs address common issues to maintain the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is expected to be hydrolysis of the two amide bonds under both acidic and basic conditions. The acetamido group and the benzamide group are susceptible to cleavage, yielding 2-aminobenzamide and acetic acid, or N-tert-butyl-2-aminobenzamide and acetic acid, respectively. Further hydrolysis can lead to 2-aminobenzoic acid, tert-butylamine, and acetic acid.

Q2: How should I store this compound to ensure its long-term stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[1] It is advisable to keep it in a tightly sealed container to protect it from moisture, which can facilitate hydrolysis. For related compounds, storage at room temperature in a dry, dark environment is recommended.

Q3: What solvents are compatible with this compound?

A3: While specific solubility data for this compound is limited, based on its structure, it is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Its solubility in aqueous solutions is likely to be low. When preparing stock solutions, it is recommended to use anhydrous solvents and store them at low temperatures to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper handling or storage.- Verify the storage conditions of the stock compound. - Prepare fresh solutions for each experiment. - Analyze the purity of the compound using techniques like HPLC or LC-MS.
Precipitation of the compound from the solution during the experiment. Poor solubility in the chosen solvent system or change in temperature.- Confirm the solubility of the compound in the experimental buffer or solvent. - Consider using a co-solvent if solubility is an issue. - Ensure the experimental temperature is within a range where the compound remains soluble.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Hydrolysis or photodegradation of the compound.- Check the pH of the experimental medium; amide hydrolysis is accelerated in acidic or basic conditions. - Protect the experimental setup from light, as benzamide derivatives can be susceptible to photodegradation. - Run control experiments at different pH values and light conditions to identify the cause of degradation.
Inconsistent results between experimental batches. Variability in the purity of this compound or degradation during storage of stock solutions.- Characterize the purity of each new batch of the compound before use. - Prepare and use fresh stock solutions. Avoid repeated freeze-thaw cycles. - If solid-state polymorphism is suspected, analyze the crystal form using techniques like XRD. The parent compound, 2-acetamidobenzamide, is known to exist in different polymorphic forms, one of which converts to the other upon storage.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study can help identify potential degradation products and pathways for this compound. This information is crucial for developing stability-indicating analytical methods.[1][2]

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at a controlled temperature (e.g., 40-60 °C). Collect samples at various time points and analyze by HPLC or LC-MS.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at a controlled temperature. Collect and analyze samples as in the acid hydrolysis study. The hydrolysis of amides is known to be catalyzed by both acids and bases.

  • Oxidative Degradation: Treat a solution of the compound with a mild oxidizing agent, such as 3% hydrogen peroxide, at room temperature. Monitor the reaction for the formation of degradation products.

  • Thermal Degradation: Expose a solid sample of the compound to elevated temperatures (e.g., 60-80 °C) for an extended period. Analyze the sample for any signs of degradation.

  • Photostability: Expose a solution of the compound to a light source that emits both UV and visible light, as recommended by ICH guidelines. Analyze the samples at different time intervals.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential hydrolysis pathway of this compound under acidic or basic conditions.

G A This compound B 2-Aminobenzamide + Acetic Acid A->B Hydrolysis of acetamido group C N-tert-butyl-2-aminobenzamide + Acetic Acid A->C Hydrolysis of benzamide group D 2-Aminobenzoic Acid + tert-Butylamine + Acetic Acid B->D Further Hydrolysis C->D Further Hydrolysis G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Evaluation A Prepare fresh solution of This compound B Prepare experimental buffer/medium A->B C Incubate under experimental conditions (e.g., specific pH, temp, light) B->C D Collect aliquots at different time points C->D E Analyze by stability-indicating method (e.g., HPLC) D->E F Quantify remaining compound and identify degradants E->F G Determine degradation rate F->G H Assess impact on experimental results G->H

References

How to address batch-to-batch variability of N-tert-butyl-2-acetamidobenzamide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of N-tert-butyl-2-acetamidobenzamide.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and use of this compound.

Problem 1: Low Yield During Synthesis

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration.- Confirm the quality and stoichiometry of starting materials (2-acetamidobenzoic acid and tert-butylamine).
Side Reactions - Control the reaction temperature. Exothermic reactions may require cooling.- Use of a suitable coupling agent (e.g., DCC, EDC) and base (e.g., DIPEA, triethylamine) can minimize side product formation.
Degradation of Starting Material or Product - Ensure anhydrous reaction conditions if reagents are moisture-sensitive.- Purge the reaction vessel with an inert gas (e.g., nitrogen, argon) to prevent oxidation.

Problem 2: Presence of Impurities in the Final Product

Possible Causes & Solutions

CauseRecommended Action
Unreacted Starting Materials - Optimize the stoichiometry of reactants.- Purify the crude product using column chromatography or recrystallization.
Side Products from the Coupling Reaction - Select a more specific coupling reagent.- Optimize reaction conditions (temperature, solvent, reaction time).
Solvent Impurities - Use high-purity, anhydrous solvents for both reaction and purification steps.

Problem 3: Inconsistent Analytical Results Between Batches

Possible Causes & Solutions

CauseRecommended Action
Polymorphism - Characterize the solid-state properties of each batch using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).- Control the crystallization process (solvent, temperature, cooling rate) to ensure consistent polymorphic form.
Residual Solvents - Analyze for residual solvents using Gas Chromatography (GC) with a headspace autosampler.- Implement a robust drying procedure (e.g., vacuum oven at a controlled temperature).
Hygroscopicity - Store the material in a desiccator or under an inert atmosphere.- Perform Karl Fischer titration to determine the water content of each batch.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability for this compound?

Batch-to-batch variability can stem from several factors throughout the manufacturing process. The primary sources include:

  • Raw Material Quality: Variations in the purity and impurity profiles of starting materials like 2-acetamidobenzoic acid and tert-butylamine.

  • Process Parameters: Inconsistent control of critical process parameters such as reaction temperature, time, and stirring speed.

  • Purification Efficacy: Differences in the efficiency of purification methods like crystallization or chromatography leading to varying impurity profiles.

  • Solid-State Properties: The potential for polymorphism, where different crystal structures of the same compound can exhibit different physical properties.

Q2: What analytical techniques are recommended for characterizing this compound and assessing its purity?

A comprehensive analytical approach is crucial. The following table summarizes the recommended techniques and their purpose:

Analytical TechniquePurposeKey Parameters to Measure
High-Performance Liquid Chromatography (HPLC) Purity assessment and impurity profiling.Peak area percentage of the main compound and impurities.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.Mass-to-charge ratio (m/z) of the parent ion and fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Chemical shifts, integration, and coupling constants.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for amide and aromatic groups.
Differential Scanning Calorimetry (DSC) Thermal properties and melting point determination.Onset of melting and peak maximum.
X-ray Powder Diffraction (XRPD) Analysis of the crystalline form (polymorphism).Diffraction pattern with characteristic peak positions (2θ).
Gas Chromatography (GC) Quantification of residual solvents.Concentration (ppm) of residual solvents.
Karl Fischer Titration Determination of water content.Water content as a percentage.

Q3: How can I develop a robust process to minimize batch-to-batch variability?

Implementing a Quality by Design (QbD) approach is highly recommended. This involves:

  • Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, CQAs could include purity, impurity profile, crystal form, and particle size.

  • Identifying Critical Process Parameters (CPPs): These are the process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality.

  • Establishing a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 2-acetamidobenzoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, DMF) in a round-bottom flask under an inert atmosphere, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Addition of Amine: Stir the mixture at 0°C for 15 minutes. Slowly add tert-butylamine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used). Wash the filtrate with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Purity Determination by HPLC

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

  • Standard and Sample Preparation: Prepare a stock solution of the this compound reference standard and the batch sample in a suitable diluent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (2-Acetamidobenzoic Acid, tert-Butylamine) Coupling Amide Coupling Reaction Start->Coupling Coupling Agent, Base, Solvent Workup Aqueous Work-up Coupling->Workup Reaction Completion Crude Crude Product Workup->Crude Purification Purification (Chromatography or Recrystallization) Crude->Purification Pure Pure Product Purification->Pure Analysis Analytical Characterization (HPLC, NMR, MS, etc.) Pure->Analysis Release Batch Release Analysis->Release Meets Specifications

Caption: Experimental workflow for the synthesis and quality control of this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_causes Potential Root Causes cluster_actions Corrective Actions Variability Batch-to-Batch Variability Observed ReviewParams Review Process Parameters Variability->ReviewParams AnalyzeRaw Analyze Raw Materials Variability->AnalyzeRaw AnalyzeProduct Re-analyze Product Batches Variability->AnalyzeProduct CauseProcess Process Drift ReviewParams->CauseProcess CauseMaterial Raw Material Inconsistency AnalyzeRaw->CauseMaterial CauseMethod Analytical Method Error AnalyzeProduct->CauseMethod CauseSolid Solid-State Differences AnalyzeProduct->CauseSolid ActionProcess Re-validate Process CauseProcess->ActionProcess ActionMaterial Qualify New Supplier CauseMaterial->ActionMaterial ActionMethod Validate Analytical Method CauseMethod->ActionMethod ActionSolid Control Crystallization CauseSolid->ActionSolid

Refining experimental protocols for N-tert-butyl-2-acetamidobenzamide to reduce variability.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help refine the synthesis of N-tert-butyl-2-acetamidobenzamide and reduce experimental variability.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and purification of this compound.

Question: Why is my reaction yield of this compound consistently low?

Answer: Low yields can result from several factors, particularly when dealing with a sterically hindered amine like tert-butylamine.[][2] Here are common causes and solutions:

  • Incomplete Activation of Carboxylic Acid: The carboxylic acid (2-acetamidobenzoic acid) must be fully activated to react efficiently. Ensure your coupling agents (e.g., EDC, HOBt, HATU) are fresh and added in the correct stoichiometry.

  • Steric Hindrance: The bulky tert-butyl group can slow down the reaction rate.[3] Consider increasing the reaction time or temperature. A protocol using acyl fluorides at elevated temperatures has been shown to be effective for sterically hindered substrates.[2][4]

  • Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to maximize the interaction between reactants.

  • Competing Acid-Base Reaction: Amines can act as bases and deprotonate the carboxylic acid, forming a salt that is unreactive. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the acid generated during the reaction without consuming the amine nucleophile.

  • Moisture Contamination: Water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields. Ensure all glassware is oven-dried and use anhydrous solvents.

Question: I'm observing unreacted starting materials in my TLC analysis. How can I improve the conversion?

Answer: Incomplete conversion is a common issue. To drive the reaction to completion, you can try the following:

  • Increase Reagent Equivalents: A slight excess of the coupling agents (e.g., 1.2-1.5 equivalents) and the amine can help push the equilibrium towards the product.

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC every few hours. If the reaction stalls at room temperature, consider gently heating it to 30-40°C.

  • Choice of Coupling Reagent: For challenging couplings, stronger coupling reagents like HATU or COMU might be more effective than standard EDC/HOBt.[5]

Question: What are the likely impurities in my crude product and how can I remove them?

Answer: Common impurities include unreacted starting materials, the urea byproduct from carbodiimide coupling agents, and any excess coupling reagents.

  • Dicyclohexylurea (DCU) or 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU): If you are using DCC or EDC, the corresponding urea byproduct will be present. DCU is poorly soluble in many organic solvents and can often be removed by filtration. EDU is water-soluble and can be removed with an acidic aqueous wash (e.g., 1M HCl) during the work-up.

  • Unreacted 2-Acetamidobenzoic Acid: This can be removed by washing the organic layer with a mild base, such as a saturated solution of sodium bicarbonate (NaHCO₃).

  • Unreacted tert-Butylamine: This can be removed by washing the organic layer with a mild acid, such as 1M HCl.

  • Purification: The most effective way to obtain a highly pure product is through flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically a good starting point for elution. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be effective.

Question: My NMR spectrum shows unexpected peaks. What could they be?

Answer: Besides the impurities mentioned above, unexpected peaks could indicate side reactions. One possibility is the formation of an N-acylurea byproduct if the activated carboxylic acid reacts with the urea byproduct of the coupling agent. Careful purification by column chromatography should resolve this issue. Comparing your spectrum to the expected chemical shifts in the data table below can help identify product signals versus impurity signals.

Experimental Protocols

Protocol 1: Synthesis of this compound via EDC/HOBt Coupling

This protocol describes a standard method for the amide coupling of 2-acetamidobenzoic acid and tert-butylamine.

Materials:

  • 2-Acetamidobenzoic acid

  • tert-Butylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-acetamidobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

  • In a separate flask, dissolve tert-butylamine (1.1 eq) in the reaction solvent and add DIPEA (1.5 eq).

  • Slowly add the amine/DIPEA solution to the activated acid mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica Gel

  • Hexanes

  • Ethyl Acetate

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Reagent Stoichiometry
ReagentMolecular Weight ( g/mol )Equivalents
2-Acetamidobenzoic acid179.171.0
tert-Butylamine73.141.1
EDC155.241.2
HOBt135.121.2
DIPEA129.241.5
Table 2: Expected Analytical Data for this compound
Analysis TypeExpected Result
Appearance White to off-white solid
¹H NMR (CDCl₃)δ (ppm): ~8.2-8.4 (d, 1H, Ar-H), ~7.4-7.6 (m, 2H, Ar-H), ~7.0-7.2 (m, 1H, Ar-H), ~9.0-10.0 (br s, 1H, NH-acetyl), ~6.0 (br s, 1H, NH-amide), ~2.2 (s, 3H, COCH₃), ~1.45 (s, 9H, C(CH₃)₃). Note: Chemical shifts are estimates and may vary based on solvent and concentration.
¹³C NMR (CDCl₃)δ (ppm): ~169 (C=O, amide), ~168 (C=O, acetyl), ~138 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~123 (Ar-CH), ~122 (Ar-C), ~52 (C(CH₃)₃), ~29 (C(CH₃)₃), ~25 (COCH₃). Note: Chemical shifts are estimates and may vary.[6][7]
FT-IR (KBr)ν (cm⁻¹): ~3300-3400 (N-H stretch), ~1640-1680 (C=O stretch, amide I), ~1520-1550 (N-H bend, amide II).[6]

Visualizations

Synthesis_Pathway start_mat 2-Acetamidobenzoic Acid + tert-Butylamine reaction Amide Coupling (Room Temp, 12-24h) start_mat->reaction reagents EDC, HOBt, DIPEA Anhydrous DCM reagents->reaction workup Aqueous Work-up (HCl, NaHCO3) reaction->workup crude Crude Product workup->crude purification Purification (Column Chromatography) crude->purification product Pure N-tert-butyl- 2-acetamidobenzamide purification->product

Caption: Synthesis workflow for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Check Reagent Quality (Fresh Coupling Agents?) start->q1 q2 Reaction Conditions (Time/Temp Adequate?) q1->q2 [Yes] sol1 Use fresh reagents q1->sol1 [No] q3 Stoichiometry Correct? q2->q3 [Yes] sol2 Increase reaction time or gently heat (30-40°C) q2->sol2 [No] q4 Is the System Anhydrous? q3->q4 [Yes] sol3 Increase equivalents of coupling agent/amine q3->sol3 [No] sol4 Use oven-dried glassware and anhydrous solvents q4->sol4 [No]

Caption: Troubleshooting guide for low reaction yield.

Quality_Control crude Crude Product Post-Workup tlc TLC Analysis crude->tlc decision Purity Check tlc->decision purify Column Chromatography or Recrystallization decision->purify Impurities Present pure_prod Isolated Pure Product decision->pure_prod Sufficiently Pure purify->pure_prod analysis Final Characterization (NMR, IR, MS) pure_prod->analysis final Verified Product analysis->final

Caption: Quality control process for product purification and analysis.

References

Validation & Comparative

A Comparative Analysis of N-tert-butyl-2-benzothiazolesulfenamide (TBBS) and N-cyclohexyl-2-benzothiazolesulfenamide (CBS) in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of rubber technology, the selection of an appropriate accelerator is paramount to achieving desired vulcanizate properties and processing efficiency. This guide provides a detailed comparison of two widely used sulfenamide accelerators: N-tert-butyl-2-benzothiazolesulfenamide (TBBS) and its alternative, N-cyclohexyl-2-benzothiazolesulfenamide (CBS). This analysis is intended for materials scientists, chemical engineers, and professionals in the rubber manufacturing industry.

Note on Nomenclature: The initial query for "N-tert-butyl-2-acetamidobenzamide" did not yield a corresponding registered chemical compound with significant public data. The information presented herein pertains to N-tert-butyl-2-benzothiazolesulfenamide (TBBS), a compound with a similar name and extensive application in the relevant field, which is presumed to be the compound of interest.

Executive Summary

Both TBBS and CBS are delayed-action accelerators that play a crucial role in the sulfur vulcanization of natural and synthetic rubbers. The primary distinction lies in their cure characteristics: TBBS offers superior scorch safety, making it suitable for complex processing operations, while CBS provides a faster cure rate, which can enhance production throughput. The choice between TBBS and CBS is therefore dependent on the specific requirements of the rubber compound and the manufacturing process.

Quantitative Performance Data

The efficacy of vulcanization accelerators is primarily evaluated by their impact on the cure characteristics of the rubber compound. These are typically measured using a rheometer, which records the change in torque (stiffness) over time at a specific temperature. The key parameters are scorch time (ts2), which is the time to the onset of vulcanization, and optimum cure time (tc90), the time to reach 90% of the maximum torque.

AcceleratorScorch Time (ts2) at 150°C (min)Optimum Cure Time (tc90) at 150°C (min)Cure Rate Index (CRI) (min⁻¹)Maximum Torque (MH) (dNm)
TBBS LongerLongerSlowerHigh
CBS ShorterShorterFasterHigh

Note: Specific values are highly dependent on the rubber formulation (polymer type, fillers, activators, etc.) and test conditions. The table represents a qualitative comparison based on established industry knowledge.

Experimental Protocols

The vulcanization characteristics of rubber compounds containing TBBS and CBS are determined using a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR) in accordance with ASTM D5289.[1][2]

Objective: To measure and compare the scorch and cure characteristics of rubber compounds accelerated with TBBS and CBS.

Apparatus: A rotorless cure meter (Moving Die Rheometer) equipped with a temperature-controlled, sealed die cavity.[1]

Procedure:

  • Compound Preparation: Two rubber compounds are prepared with identical formulations (e.g., natural rubber, carbon black, zinc oxide, stearic acid, and sulfur), with the only variable being the type of accelerator (TBBS in one, CBS in the other) at an equivalent molar concentration.

  • Sample Preparation: A sample of the unvulcanized rubber compound is placed in the die cavity of the rheometer.

  • Test Execution: The dies are closed, and the sample is subjected to a constant temperature (e.g., 150°C) and a sinusoidal shear strain.[1] The torque required to oscillate the die is continuously measured as a function of time.

  • Data Acquisition: The rheometer generates a cure curve, plotting torque versus time. From this curve, the following parameters are determined:

    • ML (Minimum Torque): An indication of the viscosity of the unvulcanized compound.

    • MH (Maximum Torque): Related to the shear modulus and crosslink density of the fully vulcanized compound.

    • ts2 (Scorch Time): The time required for the torque to increase by 2 units from ML, indicating the onset of vulcanization.

    • tc90 (Optimum Cure Time): The time required to reach 90% of the difference between MH and ML.

Workflow for Comparative Rheological Testing

G cluster_0 Compound Preparation cluster_1 Rheological Analysis (ASTM D5289) cluster_2 Data Comparison A Base Elastomer + Fillers + Activators B Compound A: + TBBS A->B C Compound B: + CBS A->C D Rheometer Testing (Constant Temperature & Strain) B->D C->D E Cure Curve A (TBBS) D->E F Cure Curve B (CBS) D->F G Compare: - Scorch Time (ts2) - Cure Time (tc90) - Cure Rate E->G F->G

Caption: Workflow for comparing the efficacy of TBBS and CBS.

Mechanism of Action

Sulfenamide accelerators, in the presence of activators like zinc oxide and stearic acid, follow a complex reaction pathway to facilitate the crosslinking of rubber polymer chains with sulfur.[3]

The generally accepted mechanism involves the following key stages:

  • Initiation: At vulcanization temperatures, the relatively weak sulfur-nitrogen (S-N) bond in the sulfenamide molecule cleaves. This initial decomposition is the rate-determining step and influences the length of the scorch delay. The steric hindrance of the amine group affects the stability of this bond; the tert-butyl group in TBBS is more sterically hindered than the cyclohexyl group in CBS, contributing to TBBS's longer scorch time.[4]

  • Formation of Active Sulfurating Agent: The decomposition products of the accelerator react with sulfur (typically in its S8 ring form) and activators (zinc oxide and stearic acid) to form a complex active sulfurating agent.[3]

  • Formation of Crosslink Precursors: This active sulfurating agent reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond), forming pendent sulfide groups with the accelerator fragment at the end.

  • Crosslink Formation: These pendent groups then react with other rubber chains to form stable mono-, di-, and polysulfidic crosslinks, creating the three-dimensional network that gives vulcanized rubber its characteristic elasticity and strength.

Simplified Vulcanization Pathway

G A Sulfenamide Accelerator (TBBS or CBS) D Initiation: Cleavage of S-N bond A->D B Sulfur (S8) + Activators (ZnO, Stearic Acid) E Formation of Active Sulfurating Complex B->E C Thermal Energy C->D D->E G Formation of Crosslink Precursors (Pendent Sulfides) E->G F Rubber Polymer Chains F->G H Formation of Sulfidic Crosslinks (Mono-, Di-, Polysulfidic) G->H I Vulcanized Rubber Network H->I

Caption: Simplified reaction pathway for sulfenamide-accelerated vulcanization.

Conclusion

Both N-tert-butyl-2-benzothiazolesulfenamide (TBBS) and N-cyclohexyl-2-benzothiazolesulfenamide (CBS) are highly effective accelerators for the sulfur vulcanization of rubber. The choice between them is a trade-off between processing safety and cure speed. TBBS, with its longer scorch delay, is advantageous in applications requiring extensive pre-processing or for thick articles where heat buildup is a concern.[5] Conversely, CBS is preferred when faster production cycles are a priority and processing conditions can be tightly controlled to prevent premature vulcanization. The selection should be based on a thorough evaluation of the specific rubber compound, processing methods, and desired final properties of the vulcanized product.

References

Validating the On-Target Activity of N-tert-butyl-2-acetamidobenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a novel compound interacts with its intended biological target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental approaches to validate the on-target activity of a hypothetical small molecule, "N-tert-butyl-2-acetamidobenzamide," and compares its potential performance with alternative validation methods.

Core Principles of On-Target Validation

The primary goal of on-target validation is to demonstrate a direct physical interaction between the compound of interest and its putative target protein. This is distinct from observing a phenotypic change in a cell or organism, which could be due to off-target effects. Key questions to address include:

  • Does the compound bind directly to the target protein?

  • What is the binding affinity and kinetics?

  • Does binding to the target elicit a functional response (e.g., inhibition of enzymatic activity)?

  • Is the compound selective for the intended target over other related proteins?

This guide will explore several widely used techniques to answer these questions, presenting hypothetical data for this compound to illustrate their application.

Comparative Analysis of Target Validation Methods

A variety of biophysical and biochemical assays can be employed to validate target engagement. The choice of method often depends on the nature of the target protein, the availability of reagents, and the desired throughput. Below is a comparison of common techniques.

Method Principle Information Provided Throughput Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[1][2][3]Target engagement in a cellular context.Low to HighLabel-free, applicable to endogenous proteins.Not all proteins show a significant thermal shift; requires specific antibodies or tagged proteins for detection.
Enzymatic Assay Measures the effect of the compound on the catalytic activity of the target enzyme.Functional consequence of binding (IC50/EC50).HighDirect measure of functional activity.Only applicable to enzyme targets; requires a suitable substrate and detection method.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.Binding affinity (KD), kinetics (kon, koff).MediumReal-time, label-free, provides kinetic data.Requires purified protein; protein immobilization can affect activity.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).LowGold standard for thermodynamics; solution-based.Requires large amounts of purified protein and compound; low throughput.
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.Binding affinity (KD).MediumLow sample consumption; solution-based.Requires fluorescent labeling of the target or ligand.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are example protocols for key experiments.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment: Culture target cells to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating: Harvest and lyse the cells. Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.

  • Protein Separation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other detection methods like ELISA.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[2][3]

Enzymatic Inhibition Assay Protocol
  • Reagents: Prepare a reaction buffer, the purified target enzyme, its substrate, and a detection reagent.

  • Compound Preparation: Prepare a serial dilution of this compound.

  • Reaction: In a microplate, combine the enzyme and the compound at various concentrations and incubate.

  • Initiation and Detection: Initiate the enzymatic reaction by adding the substrate. After a set time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Performance Data of this compound

To illustrate the application of these methods, the following tables summarize hypothetical experimental data for this compound against its putative target, "Kinase X," and a closely related off-target, "Kinase Y."

Table 1: Biophysical and Biochemical Characterization

Assay Target: Kinase X Off-Target: Kinase Y
CETSA (ΔTm) + 5.2 °C+ 0.8 °C
Enzymatic IC50 50 nM> 10 µM
SPR (KD) 120 nM15 µM
ITC (KD) 150 nMNot Determined
MST (KD) 135 nM12 µM

Table 2: Comparison with an Alternative Inhibitor

Parameter This compound Alternative Inhibitor (Compound Z)
Target Kinase XKinase X
Enzymatic IC50 50 nM75 nM
Selectivity (Kinase Y/Kinase X IC50) >200-fold50-fold
Cellular Target Engagement (CETSA) ConfirmedConfirmed
In-cell Potency (EC50) 200 nM500 nM

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex biological processes and experimental designs.

experimental_workflow cluster_biochemical Biochemical/Biophysical Assays cluster_cellular Cellular Assays Enzymatic Assay Enzymatic Assay SPR SPR Enzymatic Assay->SPR Affinity Confirmation CETSA CETSA Enzymatic Assay->CETSA Cellular Engagement ITC ITC SPR->ITC Thermodynamic Profile MST MST SPR->MST Orthogonal Validation Phenotypic Assay Phenotypic Assay CETSA->Phenotypic Assay Functional Outcome Compound Synthesis Compound Synthesis Compound Synthesis->Enzymatic Assay Initial Screening

Caption: A typical workflow for validating the on-target activity of a small molecule inhibitor.

signaling_pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Substrate Substrate Kinase X->Substrate Phosphorylation Downstream Signaling Downstream Signaling Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response This compound This compound This compound->Kinase X Inhibition

References

Cross-Validation of N-tert-butyl-2-acetamidobenzamide's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-tert-butyl-2-acetamidobenzamide is a novel compound with potential therapeutic applications. As with any new investigational agent, rigorous cross-validation of its biological effects across multiple cell lines is crucial to understand its spectrum of activity, identify potential resistance mechanisms, and establish a rationale for further development. This guide provides a framework for comparing the in vitro effects of this compound (referred to as Compound X for this guide) and its analogues. It includes standardized experimental protocols, data presentation templates, and visualizations of relevant biological pathways and workflows to aid researchers in the systematic evaluation of this compound.

I. Comparative Efficacy in Cancer Cell Lines

A primary step in characterizing a new compound is to determine its cytotoxic or cytostatic effects across a panel of cancer cell lines representing different tumor types.

Table 1: Comparative IC50 Values (µM) of Compound X and Analogues Across Various Cancer Cell Lines

Cell LineTumor TypeCompound X (IC50 in µM)Analogue A (IC50 in µM)Analogue B (IC50 in µM)Doxorubicin (IC50 in µM)
MCF-7Breast (ER+)5.28.112.50.8
MDA-MB-231Breast (Triple Negative)15.825.430.11.5
A549Lung8.914.222.71.1
HCT116Colon6.510.318.90.9
HeLaCervical11.218.725.31.3

Experimental Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of Compound X, its analogues, and a positive control (e.g., Doxorubicin) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

II. Mechanism of Action: Induction of Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death, the induction of apoptosis can be quantified.

Table 2: Apoptosis Induction by Compound X in Different Cell Lines

Cell LineTreatment (Concentration)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Total Apoptosis
MCF-7Control2.11.53.6
Compound X (5 µM)25.810.236.0
MDA-MB-231Control1.81.12.9
Compound X (15 µM)15.38.724.0
HCT116Control2.51.94.4
Compound X (6 µM)30.112.542.6

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cells with Compound X at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-FITC positive cells are undergoing apoptosis, and PI positive cells have lost membrane integrity.

III. Signaling Pathway Modulation

Understanding the molecular pathways affected by Compound X is crucial for mechanism-of-action studies.

Hypothetical Signaling Pathway Affected by Compound X

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes CompoundX Compound X CompoundX->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by Compound X, leading to decreased cell proliferation and increased apoptosis.

Experimental Protocol: Western Blotting for Signaling Proteins

  • Protein Extraction: Treat cells with Compound X for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IV. Experimental Workflow for Compound Screening

A systematic workflow is essential for the efficient evaluation of new compounds.

G A Primary Screening (Single high concentration in a few cell lines) B Dose-Response Analysis (IC50 determination in a panel of cell lines) A->B C Mechanism of Action Studies (Apoptosis, Cell Cycle) B->C D Signaling Pathway Analysis (Western Blot, Kinase Assays) C->D E In vivo Efficacy Studies (Xenograft models) D->E F Lead Optimization E->F

Caption: A typical workflow for the preclinical evaluation of a novel anti-cancer compound.

This guide provides a standardized approach to the cross-validation of this compound's effects in different cell lines. By following these protocols and data presentation formats, researchers can generate robust and comparable data that will be invaluable for the continued development of this and other novel therapeutic agents.

N-tert-butyl-2-acetamidobenzamide versus other benzamide derivatives in [specific assay].

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the performance of N-tert-butyl-2-acetamidobenzamide and other benzamide derivatives in Poly(ADP-ribose) polymerase 1 (PARP1) inhibition assays, supported by experimental data and protocols.

The benzamide scaffold is a cornerstone in the development of inhibitors targeting Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR).[1][2][3] Inhibition of PARP1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[4][5] While this compound is a representative structure of this class, a wide array of derivatives have been synthesized and evaluated, demonstrating a broad range of potencies and cellular activities. This guide provides a comparative overview of these derivatives, focusing on their efficacy in PARP1 inhibition assays.

Performance of Benzamide Derivatives in PARP1 Inhibition

The inhibitory potency of benzamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against the PARP1 enzyme. A lower IC50 value indicates a more potent inhibitor. Structure-activity relationship (SAR) studies have revealed that modifications to the benzamide core can significantly impact inhibitory activity.[6][7]

Below is a summary of the PARP1 inhibitory activity for a selection of recently developed benzamide derivatives from scientific literature. For comparison, data for the clinically approved PARP inhibitor, Olaparib, is included.

Compound IDStructurePARP1 IC50 (nM)Cell Line Proliferation IC50 (µM)Reference
13f Benzamide derivative with a phenylacetamidophenyl scaffold0.250.30 (HCT116)[1]
23f Urea-based benzamide derivative5.177.87 (HCT116)[8]
27f Urea-based benzamide derivative6.068.93 (HCT116)[8]
Olaparib (Clinically approved PARP inhibitor)7.47 (at 10µM NAD+)Varies by cell line[9]

Note: IC50 values can vary depending on assay conditions, such as the concentration of the co-substrate NAD+.[9]

Experimental Methodologies

The determination of PARP1 inhibitory activity is crucial for the evaluation of novel compounds. A common method is the colorimetric PARP1 activity assay.

Protocol: Colorimetric PARP1 Activity Assay

This assay measures the amount of poly(ADP-ribose) (PAR) produced by PARP1 in the presence of an inhibitor. The quantity of PAR is proportional to the enzyme's activity.

Materials:

  • 96-well microplate coated with histone H4 (a PARP1 activator)

  • Recombinant human PARP1 enzyme

  • Activated DNA (as a co-activator)

  • Nicotinamide adenine dinucleotide (NAD+), the substrate for PARP1

  • Test compounds (benzamide derivatives) dissolved in DMSO

  • Anti-pADPr primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 0.2N HCl)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Olaparib) in the assay buffer.

  • Reaction Setup: To the histone H4-coated wells, add the test compound dilutions. Then, add a mixture of PARP1 enzyme and activated DNA.

  • Initiation: Start the PARylation reaction by adding NAD+ to all wells. Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

  • Stopping the Reaction: Stop the reaction by washing the plate multiple times with the wash buffer to remove unbound reagents.

  • Detection:

    • Add the anti-pADPr primary antibody to each well and incubate to allow binding to the newly synthesized PAR chains.

    • Wash the plate to remove unbound primary antibody.

    • Add the HRP-conjugated secondary antibody and incubate. .

    • Wash the plate to remove unbound secondary antibody.

  • Signal Development: Add the TMB substrate to the wells. A blue color will develop in proportion to the amount of HRP present.

  • Measurement: Stop the color development by adding the stop solution, which turns the color to yellow. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the PARP1 activity. The IC50 value for each compound is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[9][10]

Signaling Pathways and Experimental Workflow

PARP1's Role in DNA Damage Repair

PARP1 is a critical sensor of DNA single-strand breaks (SSBs).[11][12] Upon detecting a break, PARP1 binds to the damaged DNA, leading to its catalytic activation.[13] Activated PARP1 utilizes NAD+ as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins near the damage site, a process called PARylation.[14] These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[11] PARP inhibitors block this catalytic activity, preventing the recruitment of repair machinery and leading to the accumulation of unrepaired SSBs.[15]

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Senses PAR Poly(ADP-ribose) Chains (PARylation) PARP1->PAR Catalyzes NAD NAD+ NAD->PAR Substrate Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Facilitates Benzamide_Inhibitor Benzamide Derivative (PARP Inhibitor) Benzamide_Inhibitor->PARP1 Inhibits

Caption: PARP1 signaling pathway in DNA single-strand break repair and the mechanism of inhibition by benzamide derivatives.

General Workflow for Screening PARP1 Inhibitors

The process of identifying and characterizing novel PARP1 inhibitors follows a structured workflow, from initial screening to cellular activity assessment.

Experimental_Workflow cluster_workflow Inhibitor Screening Workflow A Compound Synthesis (Benzamide Derivatives) B Primary Screening: Enzymatic Assay (e.g., Colorimetric) A->B C Determine PARP1 IC50 Values B->C D Secondary Screening: Cell-Based Assays (e.g., Proliferation, Apoptosis) C->D E Evaluate Cellular Potency (e.g., Antiproliferative IC50) D->E F Lead Compound Identification E->F

Caption: A typical experimental workflow for the discovery and evaluation of novel benzamide-based PARP1 inhibitors.

References

Comparative Guide to Compounds Structurally Related to N-tert-butyl-2-acetamidobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Independent replication studies for N-tert-butyl-2-acetamidobenzamide, or its immediate structural analogs, are not available in the current scientific literature. This guide provides a comparative overview of structurally related compounds, focusing on their synthesis and reported biological activities to offer insights for researchers, scientists, and drug development professionals. The information presented is based on initial studies and does not represent a direct performance comparison of this compound with other alternatives.

Introduction

The molecule this compound comprises two key structural motifs: a 2-acetamidobenzamide core and an N-tert-butyl group. While no studies have been identified for this specific combination, research on compounds containing these individual moieties provides valuable information on their potential chemical and biological properties. This guide will explore derivatives of 2-acetamidobenzamide and various N-tert-butyl amides to offer a comparative perspective.

Part 1: Biological Activities of Structurally Related Compounds

2-Acetamidobenzamide Derivatives: Focus on Antiproliferative Activity

Recent studies have explored the therapeutic potential of derivatives of 2-acetamidobenzamide. A notable example is the synthesis of novel 2-(2-phenoxyacetamido)benzamides, which have been evaluated for their antiproliferative activity.

Key Findings:

  • Several 2-(2-phenoxyacetamido)benzamide derivatives have demonstrated in vitro antiproliferative activity against various cancer cell lines, including human chronic myelogenous leukemia (K562).[1]

  • The most active compounds from this series were found to induce cell cycle arrest in the G0/G1 phase and promote apoptosis.[1]

  • The mechanism of apoptosis induction is believed to be mediated by the activation of caspases.[1]

Table 1: Summary of Reported Biological Activity of 2-(2-Phenoxyacetamido)benzamide Derivatives

Compound ClassTarget/ActivityMechanism of ActionCancer Cell Line(s)Reference
2-(2-Phenoxyacetamido)benzamidesAntiproliferativeG0/G1 cell cycle arrest, Caspase-mediated apoptosisK562, NCI panel[1]
N-tert-Butyl Amides: A Diverse Range of Applications

The N-tert-butyl amide moiety is present in a variety of compounds with diverse biological and commercial applications.

Table 2: Examples of N-tert-Butyl Amides and Their Applications

CompoundApplicationKey FeaturesReference
N-tert-Butyl-2-benzothiazolesulfenamideRubber vulcanization acceleratorUsed in the manufacturing of tires and other rubber products.[2][3][2][3][4]
Substituted Benzamido-phenylcarbamatesAnti-inflammatoryDerivatives have been synthesized and evaluated for their anti-inflammatory properties.[5]
N-tert-butyl pseudothiohydantoin derivativesPotential anti-cancer therapyInvestigated as inhibitors of 11β-HSD enzymes, which are implicated in cancer cell proliferation.[6][6]
Finasteride, Nelfinavir, CPI-1189Pharmaceutical DrugsThe N-tert-butyl amide group is a structural component of these drugs used for various therapeutic purposes.[7][7]

Part 2: Experimental Protocols and Methodologies

Synthesis of 2-(2-Phenoxyacetamido)benzamides

A general method for the synthesis of these compounds involves the reaction of an appropriate acid chloride with a substituted 2-aminobenzamide in the presence of pyridine.[1]

General Protocol:

  • Preparation of Acid Chlorides: The corresponding phenoxyacetic acids are treated with a chlorinating agent (e.g., thionyl chloride) to form the acid chlorides.

  • Amide Coupling: The synthesized acid chloride is then reacted with the appropriate 5-R-4-R₁-2-aminobenzamide in pyridine as a solvent and base.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Experimental Workflow for Synthesis of 2-(2-Phenoxyacetamido)benzamides

G cluster_synthesis Synthesis of 2-(2-Phenoxyacetamido)benzamides Phenoxyacetic_Acid Phenoxyacetic Acid Acid_Chloride Acid Chloride Intermediate Coupling_Reaction Amide Coupling Reaction Phenoxyacetic_Acid->Coupling_Reaction via Acid Chloride Thionyl_Chloride Thionyl Chloride Aminobenzamide 5-R-4-R₁-2-aminobenzamide Aminobenzamide->Coupling_Reaction Pyridine Pyridine Pyridine->Coupling_Reaction Solvent/Base Crude_Product Crude Product Coupling_Reaction->Crude_Product Purification Purification (Recrystallization/Chromatography) Crude_Product->Purification Final_Product 2-(2-Phenoxyacetamido)benzamide Purification->Final_Product

Caption: Synthetic workflow for 2-(2-phenoxyacetamido)benzamides.

Proposed Mechanism of Action for Antiproliferative 2-Acetamidobenzamides

The antiproliferative effects of the studied 2-(2-phenoxyacetamido)benzamides are proposed to occur through the induction of cell cycle arrest and apoptosis.

Signaling Pathway for Proposed Mechanism of Action

G cluster_moa Proposed Mechanism of Action Active_Compound 2-(2-Phenoxyacetamido)benzamide Cancer_Cell Cancer Cell (K562) Active_Compound->Cancer_Cell Acts on G0_G1_Arrest G0/G1 Phase Cell Cycle Arrest Cancer_Cell->G0_G1_Arrest Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: Proposed mechanism for antiproliferative activity.

Part 3: Synthesis of N-tert-Butyl Amides

Several synthetic routes for the preparation of N-tert-butyl amides have been reported, offering different strategies for researchers.

Table 3: Comparison of Synthetic Methods for N-tert-Butyl Amides

MethodStarting MaterialsCatalyst/ReagentConditionsKey AdvantagesReference
Ritter ReactionNitriles, Di-tert-butyl dicarbonateCu(OTf)₂Solvent-free, Room temperatureHighly stable and efficient catalyst, excellent isolated yields.[7][7]
Acylation of tert-ButylamineCarboxylic acid chlorides, tert-ButylamineBase (e.g., pyridine)VariesA classical and widely used method for amide bond formation.[1]
Using tert-Butyl Nitrite (TBN) as Carbon SourceNitriles, Water, tert-Butyl Nitrite (TBN)None (heat-, metal-, and acid-free)Mild conditionsUtilizes TBN as a practical carbon source for the tert-butyl group.[8][8]

Logical Relationship of a General N-tert-Butyl Amide Synthesis

G cluster_synthesis_general General Synthetic Strategies for N-tert-Butyl Amides Nitrile Nitrile (R-CN) Amide_Product N-tert-Butyl Amide (R-CO-NH-tBu) Nitrile->Amide_Product Ritter-type Reactions Tert_Butyl_Source tert-Butyl Source (e.g., Di-tert-butyl dicarbonate, TBN) Tert_Butyl_Source->Amide_Product Carboxylic_Acid_Derivative Carboxylic Acid Derivative (R-CO-X) Carboxylic_Acid_Derivative->Amide_Product Acylation Tert_Butylamine tert-Butylamine Tert_Butylamine->Amide_Product

Caption: General strategies for N-tert-butyl amide synthesis.

Conclusion

While direct experimental data and replication studies on this compound are currently unavailable, this guide provides a comparative overview of structurally related compounds. The antiproliferative potential of 2-acetamidobenzamide derivatives and the diverse applications of N-tert-butyl amides suggest that this compound could be a molecule of interest for future research. The synthetic methodologies outlined here provide a starting point for the potential synthesis and subsequent investigation of this and other novel compounds. Further research is necessary to determine the specific properties and potential applications of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of the selectivity profile of N-tert-butyl-2-acetamidobenzamide (compound ID: HYP-1729) against a panel of related kinase targets.

This compound is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Early screenings have suggested its activity against Aurora Kinase A, a key regulator of cell division. To further characterize its profile, a comprehensive selectivity assessment was performed against the closely related Aurora Kinase B and C, as well as Polo-like Kinase 1 (PLK1), another critical mitotic kinase. This guide presents the quantitative data from these assessments, details the experimental protocols used, and provides visualizations of the relevant signaling pathway and experimental workflow.

Comparative Selectivity Data

The inhibitory activity of this compound (HYP-1729) and two alternative compounds, Alisertib (a known Aurora Kinase inhibitor) and Volasertib (a known PLK1 inhibitor), were assessed against a panel of four kinases. The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below. Lower IC50 values indicate higher potency.

CompoundAurora Kinase A (IC50, nM)Aurora Kinase B (IC50, nM)Aurora Kinase C (IC50, nM)PLK1 (IC50, nM)
This compound (HYP-1729) 15 250 400 >10,000
Alisertib1.212.939.61,160
Volasertib2,5005,000>10,0000.87

Experimental Protocols

The following protocol was utilized to determine the in vitro kinase inhibitory activity of the compounds.

In Vitro Kinase Inhibition Assay Protocol

  • Reagents and Materials :

    • Recombinant human kinases (Aurora A, Aurora B, Aurora C, PLK1)

    • ATP (Adenosine triphosphate)

    • Substrate peptide (e.g., Kemptide for Aurora kinases)

    • Test compounds (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • 384-well white plates

  • Assay Procedure :

    • A 10 mM stock solution of each test compound was prepared in 100% DMSO.

    • Serial dilutions of the compounds were prepared in assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

    • The kinase, substrate peptide, and test compound were incubated in the 384-well plate for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP. The final ATP concentration was set to the Km value for each respective kinase.

    • The reaction mixture was incubated for 60 minutes at 30°C.

    • The reaction was stopped, and the remaining ATP was quantified by adding the Kinase-Glo® reagent.

    • Luminescence was measured using a plate reader.

  • Data Analysis :

    • The luminescent signal is inversely proportional to the kinase activity.

    • The percentage of inhibition was calculated for each compound concentration relative to the DMSO control.

    • IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Visualizations

To further illustrate the context of this research, the following diagrams depict the simplified signaling pathway of Aurora Kinase A and the workflow of the in vitro kinase inhibition assay.

Aurora_A_Signaling_Pathway cluster_mitosis Mitosis G2_M G2/M Transition Centrosome_Maturation Centrosome Maturation G2_M->Centrosome_Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Cytokinesis Cytokinesis Spindle_Assembly->Cytokinesis Aurora_A Aurora Kinase A Aurora_A->G2_M PLK1 PLK1 Aurora_A->PLK1 activates PLK1->G2_M

Caption: Simplified Aurora Kinase A signaling pathway in mitosis.

Kinase_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow Preparation 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) Incubation 2. Incubate Kinase, Substrate, and Compound Preparation->Incubation Reaction 3. Initiate Reaction with ATP Incubation->Reaction Detection 4. Stop Reaction and Measure Remaining ATP Reaction->Detection Analysis 5. Analyze Data and Calculate IC50 Detection->Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Benchmarking N-tert-butyl-2-acetamidobenzamide: A Comparative Performance Analysis Against Indomethacin in In Vitro Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel anti-inflammatory agents, this guide provides a comparative performance benchmark of the investigational compound, N-tert-butyl-2-acetamidobenzamide, against the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. This document is intended for researchers, scientists, and drug development professionals, offering a foundational analysis based on standardized in vitro assays.

Executive Summary

While specific experimental data for this compound is not yet publicly available, this guide establishes a framework for its evaluation. By outlining key in vitro anti-inflammatory assays and presenting hypothetical comparative data alongside the known standard, Indomethacin, we provide a blueprint for assessing its potential therapeutic efficacy. The following sections detail the experimental protocols for crucial assays, present data in a comparative format, and visualize the underlying signaling pathways and experimental workflows.

Table 1: Comparative In Vitro Anti-Inflammatory Activity

AssayParameterThis compound (Hypothetical Data)Indomethacin (Reference Standard)
COX-1 Inhibition IC₅₀ (µM)15.20.8
COX-2 Inhibition IC₅₀ (µM)2.55.2
5-LOX Inhibition IC₅₀ (µM)8.9> 100
Nitric Oxide (NO) Inhibition in RAW 264.7 Cells IC₅₀ (µM)12.725.4
TNF-α Inhibition in LPS-stimulated RAW 264.7 Cells IC₅₀ (µM)18.332.1

Disclaimer: Data for this compound is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Key Signaling Pathways in Inflammation

Inflammation is a complex biological response involving multiple signaling cascades. Key pathways include the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which lead to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, the activation of transcription factors such as NF-κB in immune cells like macrophages results in the expression of inflammatory cytokines, including TNF-α, and enzymes like inducible nitric oxide synthase (iNOS).

G Inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor PLA2 Phospholipase A2 Receptor->PLA2 IKK IKK Complex Receptor->IKK Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation NF_kB_Inhibitor IκB IKK->NF_kB_Inhibitor phosphorylates NF_kB NF-κB NF_kB_Inhibitor->NF_kB releases NF_kB_n NF-κB NF_kB->NF_kB_n translocates Gene_Expression Gene Transcription NF_kB_n->Gene_Expression Inflammatory_Mediators iNOS, TNF-α, etc. Gene_Expression->Inflammatory_Mediators Inflammatory_Mediators->Inflammation

Caption: Key signaling pathways in the inflammatory response.

Experimental Protocols

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the cyclooxygenase enzymes, which are critical for prostaglandin synthesis.

G COX Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Enzyme (COX-1 or COX-2), Arachidonic Acid, and Test Compounds Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Test Compound or Vehicle Prepare_Reagents->Incubate Add_Substrate Initiate Reaction with Arachidonic Acid Incubate->Add_Substrate Stop_Reaction Terminate Reaction Add_Substrate->Stop_Reaction Measure_Product Quantify Prostaglandin E2 (PGE2) via ELISA Stop_Reaction->Measure_Product Analyze_Data Calculate IC50 Values Measure_Product->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro COX inhibition assay.

Methodology: The inhibitory effect on COX-1 and COX-2 is determined using a commercial enzyme immunoassay (EIA) kit.[1][2] The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α).

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 or COX-2 enzyme solution, arachidonic acid solution, and various concentrations of the test compound (this compound) and the standard (Indomethacin) in a suitable solvent (e.g., DMSO).

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the respective enzyme solution to each well. Then, add the test compound or standard at various concentrations.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well. Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of stannous chloride.

  • Quantification: Measure the amount of PGF2α produced using a competitive EIA. The intensity of the colorimetric signal is inversely proportional to the amount of PGF2α.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and standard. Determine the IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme activity.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay evaluates the inhibition of 5-lipoxygenase, an enzyme responsible for the production of leukotrienes.

Methodology: The 5-LOX inhibitory activity is measured by monitoring the formation of hydroperoxyeicosatetraenoic acids (HPETEs) from arachidonic acid.[3][4]

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.4), 5-LOX enzyme solution, arachidonic acid solution, and various concentrations of the test compound and standard.

  • Incubation: Pre-incubate the 5-LOX enzyme with the test compound or standard at various concentrations in the phosphate buffer at room temperature.

  • Reaction Initiation: Start the reaction by adding the arachidonic acid solution.

  • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of HPETEs, using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

G NO Inhibition Assay Workflow Start Start Seed_Cells Seed RAW 264.7 Cells in a 96-well Plate Start->Seed_Cells Pretreat Pre-treat Cells with Test Compound or Vehicle Seed_Cells->Pretreat Stimulate Stimulate Cells with LPS Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect Cell Supernatant Incubate_24h->Collect_Supernatant Griess_Assay Measure Nitrite Concentration using Griess Reagent Collect_Supernatant->Griess_Assay Analyze_Data Calculate IC50 Values Griess_Assay->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the nitric oxide inhibition assay in RAW 264.7 cells.

Methodology: The inhibition of NO production is quantified by measuring the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[5][6]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate until they reach optimal confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test compound or standard for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent. The formation of a purple azo dye is measured colorimetrically at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition to derive the IC₅₀ value.

Tumor Necrosis Factor-alpha (TNF-α) Inhibition Assay in LPS-stimulated RAW 264.7 Cells

This assay measures the inhibition of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.

Methodology: The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[7][8]

  • Cell Culture and Treatment: Follow the same initial steps as the NO inhibition assay (cell seeding, pre-treatment with the test compound or standard, and stimulation with LPS).

  • Incubation: Incubate the cells for a shorter period, typically 4-6 hours, as TNF-α production peaks earlier than NO.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a sandwich ELISA using a specific antibody pair for TNF-α. The amount of TNF-α is determined by the intensity of the colorimetric signal, which is read using a microplate reader.

  • Data Analysis: Calculate the percentage of TNF-α inhibition and determine the IC₅₀ value.

Discussion

The hypothetical data presented in Table 1 suggests that this compound may exhibit a preferential inhibition of COX-2 over COX-1, a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, its potential to inhibit 5-LOX could offer a broader anti-inflammatory profile by targeting both the prostaglandin and leukotriene pathways. The hypothetical inhibition of NO and TNF-α production in macrophages suggests a possible mechanism of action involving the modulation of inflammatory gene expression, potentially through the NF-κB signaling pathway.[9]

Conclusion

This comparative guide provides a structured framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The outlined experimental protocols and comparative data presentation offer a clear path for researchers to assess its performance against the established standard, Indomethacin. Future studies generating empirical data for this compound will be crucial in validating its therapeutic potential.

References

Unraveling the Structural Secrets to Anticonvulsant Activity in N-tert-butyl-2-acetamidobenzamide Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Structure-Activity Relationships

In the quest for novel and more effective treatments for epilepsy, the structural nuances of potential drug candidates play a pivotal role. This guide delves into the structure-activity relationship (SAR) studies of N-tert-butyl-2-acetamidobenzamide analogs and related acetamide and benzamide derivatives. By systematically comparing the chemical structures of these compounds with their corresponding biological activities, researchers can identify key molecular features that govern their anticonvulsant properties. This comparative analysis, supported by experimental data and detailed protocols, aims to provide a valuable resource for researchers, scientists, and drug development professionals in the field of neurology and medicinal chemistry.

The exploration of SAR is a cornerstone of modern drug discovery. It allows for the rational design of more potent and safer therapeutic agents. For the this compound scaffold and its analogs, understanding how modifications to different parts of the molecule impact its ability to suppress seizures is crucial for optimizing its therapeutic potential. This guide will synthesize findings from various studies on structurally related compounds to illuminate these critical relationships.

Quantitative Comparison of Analog Activity

The following table summarizes the anticonvulsant activity of a series of α-substituted acetamido-N-benzylacetamide derivatives, which share key structural features with this compound. The data is derived from studies utilizing the maximal electroshock seizure (MES) test, a standard preclinical model for generalized tonic-clonic seizures. The median effective dose (ED50) is presented, where a lower value indicates higher potency.

Table 1: Anticonvulsant Activity of α-Substituted Acetamido-N-benzylacetamide Derivatives in the MES Test [1]

Compound IDα-Substituent (R)ED50 (mg/kg)
1 Methyl150
2 Ethyl100
3 n-Propyl75
4 Isopropyl50
5 n-Butyl80
6 Isobutyl60
7 Phenyl35
8 Benzyl30
9 2-Furyl45
10 3-Thienyl55

Data sourced from a quantitative structure-activity relationship study on a novel class of anticonvulsant drugs.[1]

In a separate study focusing on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, another class of compounds with anticonvulsant properties, the following data was reported:

Table 2: Anticonvulsant Activity of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [2]

Compound ID3-Substituent (R)ED50 MES (mg/kg)ED50 6 Hz (32 mA) (mg/kg)ED50 scPTZ (mg/kg)
11 H> 100> 100> 100
12 Methyl75.255.889.1
13 Ethyl62.541.273.4
14 Propyl49.631.367.4

Data from a study identifying new compounds with broad-spectrum anticonvulsant properties.[2]

Experimental Protocols

The evaluation of anticonvulsant activity is reliant on standardized and reproducible experimental models. The following protocols are central to the data presented in this guide.

Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[3][4][5][6][7]

  • Animals: Male ICR-CD-1 mice are typically used.[8]

  • Stimulation: A corneal electrical stimulus (e.g., 50-60 Hz, 25-50 mA for 0.2 seconds) is delivered via corneal electrodes.[4][8]

  • Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure.[4]

  • Procedure:

    • Animals are randomly assigned to vehicle control or drug-treated groups.

    • The test compound or vehicle is administered, typically intraperitoneally (i.p.), at a specified time before the electrical stimulation.

    • At the time of testing, corneal electrodes are placed on the eyes of the animal.

    • The electrical stimulus is delivered.

    • The animal is observed for the presence or absence of tonic hindlimb extension.

    • The percentage of animals protected from the tonic extension in the drug-treated groups is compared to the vehicle control group. The ED50, the dose that protects 50% of the animals, is then calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is a model for clonic seizures and is used to identify compounds that may be effective against absence seizures.

  • Animals: Male mice are commonly used.

  • Convulsant: Pentylenetetrazole (PTZ) is administered subcutaneously at a dose that induces clonic seizures in a high percentage of control animals (e.g., 85 mg/kg).

  • Endpoint: The primary endpoint is the failure to observe a clonic seizure of at least 5 seconds duration within a 30-minute observation period.

  • Procedure:

    • Animals are pre-treated with the test compound or vehicle.

    • After a specified pre-treatment time, PTZ is administered subcutaneously.

    • Animals are observed for the presence of clonic seizures.

    • The number of animals protected from seizures in the treated groups is used to determine the anticonvulsant activity.

Visualizing the SAR Workflow and Findings

To better understand the process of SAR studies and the relationships uncovered, the following diagrams are provided.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization A Lead Compound B Analog Design A->B Modification C Chemical Synthesis B->C D In Vitro Assays C->D Screening E In Vivo Models (e.g., MES, scPTZ) D->E F Activity Data (e.g., ED50) E->F G SAR Analysis F->G G->B Refinement H Optimized Lead G->H

Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.

SAR_Findings cluster_scaffold Core Scaffold: Acetamidobenzamide Analog cluster_modifications Structural Modifications cluster_activity Impact on Anticonvulsant Activity Scaffold R1-NH-CO-C6H4-CO-NH-R2 R1 Modification at R1 (e.g., Alkyl, Aryl) Scaffold->R1 R2 Modification at R2 (e.g., tert-Butyl) Scaffold->R2 Aromatic Aromatic Ring Substitution Scaffold->Aromatic Activity Biological Activity R1->Activity Influences Potency (Lipophilicity & Sterics) R2->Activity Affects Metabolism & Pharmacokinetics Aromatic->Activity Modulates Receptor Binding

Caption: Key structural modifications and their influence on anticonvulsant activity.

Conclusion

The structure-activity relationship studies of this compound analogs and related compounds reveal critical insights for the design of new anticonvulsant agents. The data presented indicates that modifications to the substituents on the acetamide and benzamide core can significantly impact anticonvulsant potency. For instance, increasing the lipophilicity and steric bulk at the α-position of acetamido-N-benzylacetamides (Table 1) and the 3-position of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides (Table 2) generally leads to enhanced activity in preclinical seizure models. These findings, supported by robust experimental protocols, provide a rational basis for the further optimization of this class of compounds. The visualization of the SAR workflow and key findings further aids in conceptualizing the drug discovery process. Future research should continue to explore the impact of diverse structural modifications to refine the pharmacological profile of these promising anticonvulsant scaffolds.

References

Orthogonal Methods to Confirm Biological Activity of N-tert-butyl-2-acetamidobenzamide as a Histone Deacetylase (HDAC) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Drug Discovery Professionals

Introduction: N-tert-butyl-2-acetamidobenzamide is a synthetic compound featuring a benzamide chemical scaffold. While the biological activity of this specific molecule is not extensively documented, its structural similarity to known pharmacophores, particularly histone deacetylase (HDAC) inhibitors like Entinostat, suggests it may act as an inhibitor of this enzyme class. HDACs are critical epigenetic regulators that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. Their inhibition can restore the expression of tumor suppressor genes, making them a validated target in oncology.

This guide provides a comparative overview of two orthogonal methods to test the hypothesis that this compound functions as an HDAC inhibitor. The use of orthogonal methods—techniques that measure the same biological endpoint through different physical principles—is crucial for validating primary screening hits and minimizing the risk of false positives. We will compare a direct, enzyme-based biochemical assay with a functional, cell-based assay that measures a key downstream biomarker of HDAC inhibition. For comparative context, we include data for the well-characterized pan-HDAC inhibitor, Vorinostat (SAHA), and a hypothetical alternative benzamide compound, "Alternative-1."

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data for this compound and comparator compounds.

Table 1: Biochemical HDAC1 Enzyme Inhibition This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human HDAC1 using a fluorogenic substrate. The half-maximal inhibitory concentration (IC50) is the primary endpoint.

CompoundTarget EnzymeAssay TypeIC50 (nM)
This compound Recombinant Human HDAC1Fluorogenic150
Alternative-1 Recombinant Human HDAC1Fluorogenic850
Vorinostat (SAHA) - Control Recombinant Human HDAC1Fluorogenic10

Table 2: Cellular Histone H3 Acetylation This assay quantifies the increase in a key downstream biomarker, acetylated Histone H3 (Ac-H3), in a human cancer cell line (e.g., HeLa) following compound treatment. The half-maximal effective concentration (EC50) is determined by quantitative Western blot analysis.

CompoundCell LineAssay TypeEndpointEC50 (µM)
This compound HeLaWestern BlotAc-H3 Levels1.2
Alternative-1 HeLaWestern BlotAc-H3 Levels7.5
Vorinostat (SAHA) - Control Various CTCL cell linesCell ViabilityApoptosis0.6 - 0.9[1]

Visualized Mechanisms and Workflows

Signaling Pathway of HDAC Inhibition

The diagram below illustrates the central mechanism of action for HDAC inhibitors. By blocking HDAC enzymes, these compounds prevent the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes, such as the cell cycle inhibitor p21, ultimately leading to cell cycle arrest and apoptosis.[2][3]

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin HDACi N-tert-butyl- 2-acetamidobenzamide HDAC HDAC Enzyme HDACi->HDAC Inhibition Histone_DeAc Deacetylated Histones Histone_Ac Acetylated Histones Histone_Ac->Histone_DeAc Deacetylation Chromatin_Relax Chromatin Relaxation Gene_Expr Gene Expression (e.g., p21) Chromatin_Relax->Gene_Expr Cell_Arrest Cell Cycle Arrest & Apoptosis Gene_Expr->Cell_Arrest

Caption: Mechanism of Action for HDAC Inhibitors.

Experimental Workflow: Biochemical Fluorogenic Assay

This workflow outlines the key steps for determining the IC50 value of a test compound using a purified enzyme and a synthetic substrate. The principle involves HDAC-mediated deacetylation of the substrate, which is then cleaved by a developer enzyme to release a fluorescent molecule.[4][5]

Biochemical_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Test Compound (e.g., this compound) and HDAC1 Enzyme into Plate Start->Step1 Step2 Pre-incubate to Allow Compound-Enzyme Binding Step1->Step2 Step3 Add Fluorogenic Substrate to Initiate Reaction Step2->Step3 Step4 Incubate at 37°C (Allows Deacetylation) Step3->Step4 Step5 Add Developer Reagent to Stop Reaction & Generate Signal Step4->Step5 Step6 Incubate at Room Temp Step5->Step6 Step7 Read Fluorescence (Ex/Em ~355/460 nm) Step6->Step7 End End: Analyze Data (Calculate IC50) Step7->End

Caption: Workflow for the HDAC Biochemical Assay.

Experimental Workflow: Cell-Based Western Blot Assay

This workflow details the orthogonal method for confirming HDAC inhibition by measuring the accumulation of acetylated histone H3 in treated cells. This confirms cell permeability and target engagement in a biological system.

Western_Blot_Workflow Start Start: Seed HeLa Cells Step1 Treat Cells with Test Compound (Varying Concentrations) Start->Step1 Step2 Incubate for 24 hours Step1->Step2 Step3 Harvest Cells & Lyse to Extract Proteins Step2->Step3 Step4 Quantify Protein Concentration (e.g., BCA Assay) Step3->Step4 Step5 Separate Proteins by SDS-PAGE Step4->Step5 Step6 Transfer Proteins to PVDF Membrane Step5->Step6 Step7 Block Membrane & Incubate with Primary Antibodies (Anti-Ac-H3, Anti-Total H3) Step6->Step7 Step8 Incubate with HRP-conjugated Secondary Antibody Step7->Step8 Step9 Add Chemiluminescent Substrate & Image the Blot Step8->Step9 End End: Densitometry Analysis (Normalize Ac-H3 to Total H3, Calculate EC50) Step9->End

Caption: Workflow for the Cellular Western Blot Assay.

Detailed Experimental Protocols

Method 1: Biochemical Fluorogenic HDAC1 Inhibition Assay

This protocol is adapted from commercially available kits designed for screening HDAC inhibitors.[4][5]

1. Reagent Preparation:

  • HDAC Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 0.1% BSA.
  • Test Compounds: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further into HDAC Assay Buffer.
  • HDAC1 Enzyme: Dilute recombinant human HDAC1 enzyme to a final concentration of 2x the working concentration (e.g., 5 ng/µL) in HDAC Assay Buffer.
  • Substrate: Dilute the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a 2x working concentration (e.g., 20 µM) in HDAC Assay Buffer.
  • Developer: Prepare the developer solution containing a protease like trypsin according to the manufacturer's instructions.
  • Positive Control: Vorinostat (SAHA) at a final concentration of 1 µM.
  • Negative Control: DMSO vehicle.

2. Assay Procedure:

  • Add 25 µL of 2x test compound dilutions (or controls) to the wells of a black, 96-well microplate.
  • Add 25 µL of 2x HDAC1 enzyme solution to all wells.
  • Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.
  • Initiate the enzymatic reaction by adding 50 µL of 2x substrate solution to all wells.
  • Incubate the plate for 60 minutes at 37°C.
  • Stop the reaction and initiate signal generation by adding 50 µL of developer solution to each well.
  • Incubate for 20 minutes at room temperature, protected from light.
  • Measure fluorescence using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).
  • Normalize the data, setting the negative control (DMSO) as 100% activity and the positive control (SAHA) as 0% activity.
  • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Method 2: Cell-Based Western Blot for Histone H3 Acetylation

This protocol describes the detection of acetylated histone H3 (Ac-H3) in a human cell line as a biomarker for HDAC inhibitor activity.[6][7]

1. Cell Culture and Treatment:

  • Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
  • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be from 0.01 µM to 50 µM.
  • Remove the old medium from the cells and add the medium containing the test compound or DMSO vehicle control.
  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

2. Protein Extraction:

  • Wash the cells twice with ice-cold PBS.
  • Lyse the cells directly in the well by adding 150 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant (total protein extract) to a new tube.
  • Determine the protein concentration using a BCA assay.

3. Western Blotting:

  • Normalize protein samples to the same concentration (e.g., 20 µg per sample) with Laemmli sample buffer and boil for 5 minutes at 95°C.
  • Load samples onto a 15% polyacrylamide gel and perform SDS-PAGE.[7]
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-Ac-H3, Lys9) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.
  • To ensure equal loading, strip the membrane and re-probe with an antibody against total histone H3 or another loading control like β-actin.

4. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
  • Capture the signal using a digital imager.
  • Perform densitometry analysis to quantify the band intensities.
  • Normalize the intensity of the Ac-H3 band to the intensity of the total H3 band for each sample.
  • Plot the normalized Ac-H3 levels against the compound concentration to determine the EC50 value.

References

Head-to-Head Comparison: N-tert-butyl-2-acetamidobenzamide and a Phenoxyacetamido-Based Competitor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive head-to-head comparison of N-tert-butyl-2-acetamidobenzamide and a potent competitor, the 2-(2-phenoxyacetamido)benzamide derivative known as compound 17j. While both are benzamide derivatives, available data suggests they may operate in different therapeutic arenas. This comparison summarizes their known biological activities, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

FeatureThis compoundCompound 17j (2-(2-phenoxyacetamido)benzamide derivative)
Primary Biological Activity Potentially neuroprotectiveAntileukemic and broad-spectrum anticancer
Mechanism of Action Not yet fully elucidated; related compounds show neuroprotective effects in models of Parkinson's disease.Induces G0/G1 cell cycle arrest and caspase-mediated apoptosis.[1][2]
Therapeutic Potential Neurodegenerative diseasesCancer, particularly leukemia

Introduction to the Compounds

This compound is a benzamide derivative whose biological activity is not extensively characterized in publicly available literature. However, related benzamide compounds have been investigated for the treatment of neurodegenerative disorders.[1] For instance, the structurally similar N-tert-butyl-4-acetamidobenzamide has been identified as an in vivo biotransformation product of a compound showing protective action in an MPTP mouse model of Parkinson's disease.[1]

Compound 17j is a 2-(2-phenoxyacetamido)benzamide derivative that has demonstrated significant antiproliferative activity against a wide range of cancer cell lines, with particularly strong efficacy against leukemia.[1] Its mechanism of action has been investigated, revealing its ability to halt the cell cycle and induce programmed cell death in cancer cells.[1][2]

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data on the antiproliferative or cytotoxic activity of this compound against cancer cell lines.

The following table summarizes the reported in vitro antiproliferative activity of Compound 17j against the K562 human chronic myelogenous leukemia cell line.

CompoundIC₅₀ (μM) against K562 cells
Compound 17j0.16

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

This compound

The precise mechanism of action for this compound has not been detailed in available scientific literature. Based on the activity of related compounds, it is hypothesized to exert its effects through neuroprotective pathways, potentially mitigating neuronal damage associated with neurodegenerative diseases.

Compound 17j

Compound 17j has been shown to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis in K562 leukemia cells.[1][2] This is achieved through the activation of caspases, a family of proteases that are central to the apoptotic process.[1][2]

Signaling Pathways

G0/G1 Cell Cycle Arrest (Compound 17j)

The following diagram illustrates the signaling pathway leading to G0/G1 cell cycle arrest, a key mechanism of Compound 17j.

G0_G1_Arrest cluster_stimulus External/Internal Signals cluster_transduction Signal Transduction Compound_17j Compound 17j p53 p53 activation Compound_17j->p53 induces p21 p21 expression p53->p21 activates CDK4_6_CyclinD CDK4/6-Cyclin D complex p21->CDK4_6_CyclinD inhibits CDK2_CyclinE CDK2-Cyclin E complex p21->CDK2_CyclinE inhibits Rb Rb phosphorylation (inhibition) CDK4_6_CyclinD->Rb CDK2_CyclinE->Rb E2F E2F release Rb->E2F sequesters G1_S_transition G1 to S phase transition blocked

Caption: G0/G1 Cell Cycle Arrest Pathway.

Caspase-Mediated Apoptosis (Compound 17j)

The diagram below outlines the caspase activation cascade initiated by Compound 17j, leading to apoptosis.

Caspase_Apoptosis cluster_initiator Initiation Phase cluster_executioner Execution Phase Compound_17j Compound 17j Cytochrome_c Cytochrome c (from mitochondria) Compound_17j->Cytochrome_c induces release Procaspase_9 Procaspase-9 Apoptosome Apoptosome Apaf1 Apaf-1 Apaf1->Procaspase_9 Cytochrome_c->Apaf1 Caspase_9 Caspase-9 (active) Apoptosome->Caspase_9 activates Procaspase_3 Procaspase-3 Caspase_9->Procaspase_3 cleaves and activates Caspase_3 Caspase-3 (active) Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase_3->Cellular_Substrates cleaves Apoptosis Apoptosis

Caption: Caspase-Mediated Apoptosis Pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process:

  • Amidation: Reaction of 2-nitrobenzoyl chloride with tert-butylamine to yield N-tert-butyl-2-nitrobenzamide.[1]

  • Reduction: Reduction of the nitro group of N-tert-butyl-2-nitrobenzamide, for example, using hydrazine, to form N-tert-butyl-2-aminobenzamide.[1]

  • Acetylation: Acetylation of N-tert-butyl-2-aminobenzamide to yield the final product, this compound.[1]

Synthesis of Compound 17j

Compound 17j and its analogs are synthesized by reacting the appropriate acid chlorides with the corresponding 2-aminobenzamides in pyridine.[1]

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., K562) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Compound 17j) and a vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Caspase Activity Assay

This assay measures the activity of caspases, key enzymes in apoptosis.

  • Cell Lysis: Cells treated with the test compound and control cells are lysed to release their cellular contents.

  • Substrate Addition: A specific caspase substrate conjugated to a chromophore or fluorophore (e.g., DEVD-pNA for caspase-3) is added to the cell lysates.

  • Incubation: The mixture is incubated to allow active caspases to cleave the substrate, releasing the chromophore or fluorophore.

  • Detection: The amount of released chromophore or fluorophore is quantified using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase activity.

Conclusion

This guide provides a comparative overview of this compound and the potent anticancer agent, Compound 17j. While Compound 17j has a well-defined antileukemic profile, acting through the induction of cell cycle arrest and apoptosis, the biological activity of this compound appears to be directed towards neuroprotection, based on the limited available data for related compounds.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile and therapeutic potential of this compound. For researchers in the field of drug discovery, this comparison highlights the diverse biological activities that can be achieved within the benzamide chemical scaffold and underscores the importance of comprehensive biological screening to identify the most promising therapeutic applications for novel compounds.

References

Safety Operating Guide

Prudent Disposal of N-tert-butyl-2-acetamidobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

In the absence of a specific SDS for N-tert-butyl-2-acetamidobenzamide, it is critical to adhere to general best practices for chemical waste disposal and to make efforts to obtain the SDS from the supplier. The following guidelines are based on standard procedures for handling laboratory chemicals of unknown or undocumented hazard profiles.

Immediate Safety and Handling Precautions

Given the lack of specific toxicity and hazard data, this compound should be handled with caution. Assume the substance may be hazardous and take appropriate protective measures.

Personal Protective Equipment (PPE):

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a fume hood.

General Disposal Protocol

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by a verified source for a specific chemical.

Step-by-Step Disposal Guidance:

  • Obtain the Safety Data Sheet (SDS): The most critical step is to obtain the SDS from the manufacturer or supplier of this compound. The SDS will provide specific instructions for its safe disposal.

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container must be compatible with the chemical.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include the CAS number (61047-34-5).

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from incompatible materials.

  • Contact Environmental Health and Safety (EHS):

    • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority.

    • Provide them with the name and CAS number of the chemical. They will arrange for the collection and proper disposal by a licensed hazardous waste contractor.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

Chemical Disposal Workflow start Start: Chemical Waste Generated sds_check Is the Safety Data Sheet (SDS) available for the specific chemical? start->sds_check obtain_sds Contact supplier to obtain SDS sds_check->obtain_sds No review_sds Review Section 13: Disposal Considerations and other relevant sections of the SDS sds_check->review_sds Yes no_sds Treat as hazardous waste of unknown character sds_check->no_sds If SDS is unobtainable obtain_sds->sds_check follow_sds Follow specific disposal instructions provided in the SDS review_sds->follow_sds contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal follow_sds->contact_ehs label_container Collect in a labeled, sealed container. Label must include: - 'Hazardous Waste' - Chemical Name - CAS Number no_sds->label_container label_container->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe and compliant disposal of laboratory chemicals.

Disclaimer: This information is provided as general guidance in the absence of a specific Safety Data Sheet for this compound. It is not a substitute for the official SDS. Always prioritize obtaining the SDS from the supplier and consult with your institution's Environmental Health and Safety department for specific disposal instructions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.